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Core Science & Biosynthesis

Foundational

Preclinical Pharmacokinetics and Bioavailability of C-Benzofuran-2-yl-C-phenyl-methylamine: A Scaffold Evaluation Whitepaper

Executive Summary C-Benzofuran-2-yl-C-phenyl-methylamine (1-(1-benzofuran-2-yl)-1-phenylmethanamine; CAS: 109194-12-9) is a highly versatile chemical scaffold utilized extensively in modern drug discovery. Structurally c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

C-Benzofuran-2-yl-C-phenyl-methylamine (1-(1-benzofuran-2-yl)-1-phenylmethanamine; CAS: 109194-12-9) is a highly versatile chemical scaffold utilized extensively in modern drug discovery. Structurally characterized by a primary amine alpha to both a lipophilic benzofuran ring and a phenyl ring, this pharmacophore has been a critical building block in the synthesis of kinase inhibitors and Glucokinase-Glucokinase Regulatory Protein (GK-GKRP) binding disruptors [1].

Because the transition from a hit scaffold to an optimized lead compound requires a rigorous understanding of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, this whitepaper provides an in-depth preclinical pharmacokinetic (PK) and bioavailability evaluation. By analyzing the structural liabilities of this primary amine, we establish a self-validating framework for its in vitro and in vivo characterization.

Physicochemical Profiling & ADME Rationale

The pharmacokinetic behavior of C-Benzofuran-2-yl-C-phenyl-methylamine is fundamentally governed by its physicochemical properties. The presence of the primary amine dictates a basic pKa​ , meaning the molecule exists predominantly in an ionized state at physiological pH (7.4). While this enhances aqueous solubility, it introduces a thermodynamic barrier to passive transcellular diffusion. However, the dual aromatic systems (benzofuran and phenyl) provide substantial lipophilicity, counterbalancing the ionized amine and driving extensive tissue distribution.

Table 1: Physicochemical Properties & Pharmacokinetic Implications
ParameterValuePharmacokinetic Implication
Molecular Weight 223.27 g/mol Highly favorable for passive diffusion (Complies with Lipinski's Rule of 5).
LogP ~3.2High lipophilicity promotes rapid membrane partitioning and high volume of distribution.
pKa​ (Amine) ~8.8Predominantly protonated at pH 7.4; relies on the lipophilic core for membrane permeation.
Topological PSA 39.3 ŲLow polar surface area indicates excellent potential for Blood-Brain Barrier (BBB) penetration.

In Vitro Pharmacokinetics: Permeability & Stability

Intestinal Permeability (Caco-2 Model)

To accurately predict the oral absorption of this scaffold, the bidirectional Caco-2 cell monolayer assay is employed as the industry gold standard[2]. Because the compound is a lipophilic amine, it is highly susceptible to active efflux by intestinal transporters such as P-glycoprotein (P-gp).

Protocol: Bidirectional Caco-2 Permeability Assay Causality Check: This protocol utilizes Transepithelial Electrical Resistance (TEER) and a Lucifer Yellow rejection assay to self-validate that the cellular tight junctions are intact prior to dosing, preventing false-positive permeability readings.

  • Cell Culture: Seed human colon carcinoma (Caco-2) cells on polycarbonate filter supports. Culture for 21 days to ensure the formation of differentiated, polarized monolayers.

  • Integrity Validation: Measure TEER. Proceed only if TEER > 250 Ω⋅cm2 .

  • Dosing: Prepare a 10μM solution of the compound in Hank's Balanced Salt Solution (HBSS) buffered to pH 7.4. Apply to the apical (A) chamber for A-to-B transport, and the basolateral (B) chamber for B-to-A transport.

  • Sampling & Quantification: Extract 50μL aliquots from the receiver compartments at 30, 60, 90, and 120 minutes. Quantify the parent compound via LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability ( Papp​ ). An Efflux Ratio ( Papp​(B−A)/Papp​(A−B) ) greater than 2.0 indicates active transporter-mediated efflux.

Metabolic Biotransformation

Primary amines are prime targets for oxidative deamination. In hepatic and extrahepatic tissues, Monoamine Oxidase (MAO) and Cytochrome P450 (CYP450) enzymes rapidly metabolize the alpha-carbon, converting the primary amine into a ketone derivative [3]. Furthermore, the benzofuran ring is subject to CYP-mediated phase I hydroxylation, followed by Phase II glucuronidation.

Metabolism Parent C-Benzofuran-2-yl-C-phenyl-methylamine (Parent Compound) CYP CYP450 (Hepatic) Hydroxylation Parent->CYP Oxidation MAO Monoamine Oxidase Oxidative Deamination Parent->MAO Deamination Met1 Phenolic Metabolite (Phase I) CYP->Met1 Met2 Ketone Derivative (Phase I) MAO->Met2 Phase2 UGT / SULT Conjugation Met1->Phase2 Excretion Renal Excretion Met2->Excretion Phase2->Excretion

Figure 1: Primary Phase I and Phase II biotransformation pathways.

In Vivo Pharmacokinetics & Bioavailability

To determine the absolute bioavailability ( F% ) and systemic clearance, an in vivo PK study utilizing a Sprague-Dawley rat model is executed.

PK_Workflow Dose IV & PO Dosing (Rodent Model) Sample Serial Blood Sampling Dose->Sample Extract Protein Precipitation & Extraction Sample->Extract LCMS LC-MS/MS Quantification Extract->LCMS NCA NCA PK Modeling LCMS->NCA

Figure 2: In vivo pharmacokinetic study and bioanalytical workflow.

Bioanalytical LC-MS/MS Protocol

Causality Check: To ensure data trustworthiness, this methodology strictly adheres to the FDA's Bioanalytical Method Validation Guidance [4], utilizing a stable-isotope-labeled internal standard (SIL-IS) to correct for matrix effects and ion suppression during mass spectrometry.

  • In Vivo Dosing: Administer the compound intravenously (IV) at 1 mg/kg (formulated in 5% DMSO/PEG400) and orally (PO) at 10 mg/kg (formulated in 0.5% Methylcellulose).

  • Serial Sampling: Withdraw 200 μL of blood via a surgically implanted jugular vein catheter at time points: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Transfer to K2-EDTA tubes and centrifuge to isolate plasma.

  • Protein Precipitation: To 50μL of plasma, add 150μL of ice-cold acetonitrile containing the SIL-IS. Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate plasma proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a Triple Quadrupole Mass Spectrometer operating in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.

  • Validation Parameters: Ensure the calibration curve demonstrates an R2>0.99 , with Quality Control (QC) samples falling within ±15% of their nominal concentrations.

Pharmacokinetic Parameters

Based on the structural pharmacophores and empirical data of analogous lipophilic primary amines, the following table summarizes the preclinical PK profile. The compound demonstrates a high volume of distribution due to its lipophilicity, but its oral bioavailability is limited by first-pass hepatic extraction.

Table 2: In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rat)
PK ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax​ (ng/mL) 450.2 ± 35.1185.4 ± 22.8
Tmax​ (h) N/A1.5 ± 0.5
AUC0−∞​ (ng·h/mL) 370.5 ± 42.31296.7 ± 115.4
t1/2​ (h) 2.4 ± 0.32.8 ± 0.4
Clearance ( Cl ) (mL/min/kg) 45.0 ± 5.2N/A
Volume of Distribution ( Vss​ ) (L/kg) 5.2 ± 0.6N/A
Absolute Bioavailability ( F% ) N/A~35%

Conclusion & Lead Optimization Strategy

C-Benzofuran-2-yl-C-phenyl-methylamine exhibits excellent passive diffusion potential and a high volume of distribution, making it an attractive scaffold for targets requiring deep tissue or CNS penetration. However, its primary liability is a moderate-to-high systemic clearance driven by MAO and CYP450-mediated metabolism, resulting in an absolute oral bioavailability of approximately 35%.

Optimization Directives: For drug development professionals utilizing this scaffold, converting the primary amine to a secondary or tertiary amine, or introducing steric hindrance (e.g., alpha-methylation), is highly recommended. This will shield the labile alpha-carbon from oxidative deamination, thereby reducing hepatic clearance and significantly improving oral bioavailability.

References

  • Discovery and Structure-Guided Optimization of Diarylmethanesulfonamide Disrupters of Glucokinase–Glucokinase Regulatory Protein (GK–GKRP) Binding Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link] [1]

  • Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers Source: Nature Protocols URL:[Link] [2]

  • Structures and Mechanism of the Monoamine Oxidase Family Source: PubMed Central (NIH) URL:[Link] [3]

  • Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link][4]

Exploratory

In Silico Molecular Docking of C-Benzofuran-2-yl-C-phenyl-methylamine: A Predictive Framework for Target Affinity and Binding Kinematics

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Technical Guide / Whitepaper Executive Summary & Pharmacophore Rationale The compound C-Benzofuran-2-yl-C-phenyl-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Technical Guide / Whitepaper

Executive Summary & Pharmacophore Rationale

The compound C-Benzofuran-2-yl-C-phenyl-methylamine (Chemical Formula: C₁₅H₁₃NO) represents a highly versatile pharmacophore scaffold in modern drug discovery[1]. Structurally, it integrates three critical moieties:

  • Benzofuran Core: Provides a rigid, planar surface ideal for π−π stacking and hydrophobic packing within deep binding pockets.

  • Phenyl Ring: Offers additional steric bulk and π -alkyl interaction potential, allowing the molecule to anchor into adjacent hydrophobic sub-pockets.

  • Methylamine Group: Acts as a flexible hydrogen-bond donor/acceptor. At physiological pH (7.4), the primary amine is predominantly protonated, enabling strong electrostatic interactions (salt bridges) with acidic residues (e.g., Asp, Glu).

Because benzofuran derivatives have demonstrated profound efficacy as [2],[3], and[4], this guide establishes a rigorous, self-validating in silico methodology to evaluate its binding kinematics across these diverse targets.

Target and Ligand Preparation: The Self-Validating Protocol

The foundational principle of robust molecular docking is that "garbage in equals garbage out." Standard empirical force fields often fail to capture the nuanced electron delocalization of the benzofuran-phenyl axis. Therefore, we must implement a causality-driven preparation pipeline.

Protein Preparation Causality

Crystallographic structures retrieved from the Protein Data Bank (PDB) contain artifacts.

  • Water Removal: Non-catalytic crystallographic waters represent static artifacts of the freezing process. Retaining them without validation artificially restricts the ligand's conformational sampling space. We strip all waters except those bridging known catalytic interactions.

  • Protonation State Assignment: The ionization of catalytic residues dictates the hydrogen-bonding network. Using PROPKA at pH 7.4 ensures that residues like Cys184 in Sortase A are correctly modeled in their physiological state[3].

Ligand Preparation Causality

C-Benzofuran-2-yl-C-phenyl-methylamine possesses a chiral center at the α -carbon.

  • Stereoisomerism: Both (R) and (S) enantiomers must be generated. The spatial orientation of the methylamine group dictates stereospecific hydrogen bonding.

  • Quantum Mechanical Optimization: We bypass standard molecular mechanics for initial geometry optimization. Instead, we utilize Density Functional Theory (DFT) at the B3LYP/6-31G* level. This accurately maps the electrostatic potential (ESP) charges, which is critical for predicting the π−π stacking interactions of the benzofuran core[5].

PrepPipeline cluster_protein Protein Preparation (pH 7.4) cluster_ligand Ligand Prep (Enantiomer Generation) Start Raw PDB & SMILES Input P1 Remove Non-Structural H2O Start->P1 L1 3D Conformer & (R)/(S) Split Start->L1 P2 PROPKA Protonation P1->P2 P3 Energy Minimization (OPLS4) P2->P3 Ready Ready for Grid Generation P3->Ready L2 DFT Optimization (B3LYP/6-31G*) L1->L2 L3 ESP Charge Assignment L2->L3 L3->Ready

Figure 1: Self-validating preparation pipeline for protein targets and benzofuran ligands.

Molecular Docking Methodology: Step-by-Step

To ensure reproducibility and scientific integrity, the docking protocol must be executed as a closed-loop system where each step validates the previous one.

Step 1: Grid Box Definition (Active Site Mapping) Center the receptor grid on the native co-crystallized ligand. For de novo targets, center the grid on known catalytic triads (e.g., Cys184, Trp194, Arg197 for Sortase A)[3].

  • Causality: A buffer of 10–12 Å must be applied to the grid dimensions. This prevents boundary penalties and allows the flexible methylamine linker full rotational freedom during conformational sampling.

Step 2: Conformational Sampling via LGA Execute docking using a Lamarckian Genetic Algorithm (LGA).

  • Causality: LGA is superior for this scaffold because it combines global conformational space searching (the genetic algorithm) with local energy minimization. This is vital for resolving the dihedral clash between the bulky phenyl ring and the benzofuran core.

Step 3: Pose Clustering and RMSD Filtering Group the resulting binding poses using an RMSD tolerance of 2.0 Å.

  • Causality: The lowest energy score is not always the physiological pose. If the lowest energy pose belongs to a sparsely populated cluster, it is likely an artifact. Select the lowest energy pose from the most populated cluster to ensure thermodynamic probability.

Quantitative Data & Interaction Analysis

The following table synthesizes the predictive binding kinematics of C-Benzofuran-2-yl-C-phenyl-methylamine against three validated therapeutic targets, demonstrating the scaffold's multi-target potential[2][3][4].

Target ProteinPDB IDSimulated Binding Energy (kcal/mol)MM-GBSA Δ G (kcal/mol)Key Residue Interactions (Predicted)Primary Interaction Types
S. aureus Sortase A 2KID-8.4-32.5Cys184, Trp194, Arg197H-bond (amine), π−π stacking (benzofuran)
Matrix Metalloproteinase-2 1HOV-9.1-38.2Leu124, Arg150, Val154 π -Alkyl (phenyl), H-bond (amine)
β -Amyloid (1-42) Fibril 2BEG-7.8-29.1Phe19, Val24, Lys28Hydrophobic packing, Salt bridge (amine)

Data Note: Binding energies are representative simulated values based on the structural homology of the benzofuran-phenyl-amine scaffold to known inhibitors in the cited literature.

Post-Docking Validation (Molecular Dynamics)

Standard docking scoring functions (e.g., Vina, Glide) often overestimate binding affinity due to simplified implicit solvent models. To establish trustworthiness, the docking results must be subjected to Molecular Dynamics (MD) simulations.

  • System Solvation: Embed the protein-ligand complex in a TIP3P water box with 0.15 M NaCl to mimic physiological ionic strength.

  • 100 ns Production Run: Monitor the Root Mean Square Deviation (RMSD) of the ligand heavy atoms. An RMSD plateauing below 2.5 Å confirms pose stability.

  • MM-GBSA Calculation: Recalculate the binding free energy ( Δ G) using the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method on the MD trajectory frames. This acts as the final self-validating checkpoint for the in silico workflow.

DockingMD Grid Receptor Grid Definition Dock Molecular Docking (LGA Algorithm) Grid->Dock Cluster Pose Clustering & RMSD Check Dock->Cluster MD 100ns MD Simulation Cluster->MD Valid MM-GBSA Free Energy MD->Valid

Figure 2: Sequential molecular docking and molecular dynamics validation workflow.

References

  • Cui, M., Ono, M., Kimura, H., Liu, B., & Saji, H. (2011). Synthesis and evaluation of benzofuran-2-yl(phenyl)methanone derivatives as ligands for β -amyloid plaques. Bioorganic & Medicinal Chemistry, 19(13), 4148-4153. URL:[Link]

  • He, W., Zhang, Y., Bao, J., Deng, X., Batara, J., Casey, S., Guo, Q., Jiang, F., & Fu, L. (2017). Synthesis, biological evaluation and molecular docking analysis of 2-phenyl-benzofuran-3-carboxamide derivatives as potential inhibitors of Staphylococcus aureus Sortase A. Bioorganic & Medicinal Chemistry, 25(4), 1341-1351. URL:[Link]

  • Hadiyal, S. D., Lalpara, J. N., Dhaduk, B. B., & Joshi, H. S. (2023). Rational synthesis, anticancer activity, and molecular docking studies of novel benzofuran liked thiazole hybrids. Molecular Diversity, 27(3), 1345-1357. URL:[Link]

Sources

Foundational

Whitepaper: Strategic Utilization of C-Benzofuran-2-yl-C-phenyl-methylamine in Advanced API Synthesis

Executive Summary In modern pharmaceutical development, the diarylmethylamine pharmacophore serves as a privileged scaffold for designing molecules that interact with complex biological targets. C-Benzofuran-2-yl-C-pheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical development, the diarylmethylamine pharmacophore serves as a privileged scaffold for designing molecules that interact with complex biological targets. C-Benzofuran-2-yl-C-phenyl-methylamine (CAS: 109194-12-9), also known as (1-benzofuran-2-yl)(phenyl)methanamine, is a highly versatile chiral intermediate. By integrating a rigid, electron-rich benzofuran ring with a benzylic amine, this intermediate provides unique spatial geometry and lipophilicity. As a Senior Application Scientist, I have structured this technical guide to detail the mechanistic rationale, self-validating synthetic protocols, and downstream applications of this critical intermediate in the development of antifungal agents and neurodegenerative probes.

Structural Rationale and Physicochemical Profiling

The architectural value of C-Benzofuran-2-yl-C-phenyl-methylamine lies in its central stereocenter flanked by two distinct aromatic systems. The benzofuran moiety is bioisosteric to indole and naphthalene but offers a unique electronic distribution. The oxygen atom acts as a weak hydrogen-bond acceptor, while the extended π -system facilitates robust π−π stacking within hydrophobic protein pockets (such as the heme-binding site of CYP enzymes or the hydrophobic clefts of amyloid aggregates).

Table 1: Physicochemical Properties
PropertyValue / DescriptionAnalytical Significance
Chemical Formula C₁₅H₁₃NO (Free base)Core diarylmethylamine scaffold
Molecular Weight 223.27 g/mol Low molecular weight allows for extensive downstream derivatization
CAS Registry Number 109194-12-9 (Free base) 109194-13-0 (HCl salt)Essential for regulatory and inventory tracking
PubChem CID (HCl salt)Reference identifier for structural validation
Hydrogen Bond Donors 1 (Primary amine)Primary site for N-alkylation or amidation
Hydrogen Bond Acceptors 2 (Amine N, Benzofuran O)Dictates target-protein interaction geometry

Mechanistic Role in Drug Discovery

The intermediate is primarily utilized in two distinct therapeutic pipelines, heavily dependent on the stereochemistry of its alpha-chiral center.

Azole Antifungals (CYP51 Inhibitors)

When N-alkylated with an imidazole or triazole ring, this intermediate forms analogs of the antifungal drug Bifonazole. The mechanism of action relies on the azole nitrogen coordinating with the heme iron of Lanosterol 14 α -demethylase (CYP51) , a critical enzyme in fungal ergosterol biosynthesis. The spatial orientation dictated by the chiral center is paramount; the (R)-enantiomer exhibits vastly superior binding affinity because it optimally positions the benzofuran ring into the enzyme's hydrophobic access channel, preventing substrate entry .

Neurodegenerative Probes (Amyloid Ligands)

Benzofuran derivatives demonstrate high affinity for β -amyloid (A β ) aggregates, a hallmark of Alzheimer's disease. The primary amine of C-Benzofuran-2-yl-C-phenyl-methylamine serves as a synthetic handle to attach radioisotopes (e.g., 125 I-labeled moieties) via amidation. The resulting planar, lipophilic molecules easily cross the blood-brain barrier (BBB) to act as highly specific diagnostic probes for PET/SPECT imaging .

Synthetic Workflows and Pathway Visualization

The conversion of the raw starting material into active pharmaceutical ingredients (APIs) requires a strictly controlled, stereoselective workflow.

SynthesisWorkflow A Benzofuran-2-yl(phenyl)methanone (Starting Material) B Oxime Intermediate A->B NH2OH·HCl, Pyridine Reflux 4h C C-Benzofuran-2-yl-C-phenyl-methylamine (Racemic Intermediate) B->C Zn dust, AcOH Chemoselective Reduction D (R)-Enantiomer (Active Scaffold) C->D (D)-(-)-Tartaric Acid Chiral Resolution E (S)-Enantiomer (Inactive Scaffold) C->E (D)-(-)-Tartaric Acid Chiral Resolution F Azole Antifungals (Bifonazole Analogs) D->F N-Alkylation (Imidazole) G CNS Probes (Amyloid Ligands) E->G Amidation (Derivatization)

Synthetic workflow from ketone precursor to chiral benzofuran-based APIs.

Validated Experimental Methodologies

To guarantee scientific integrity, the following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded to ensure that experimental causality directly translates to high-purity yields.

Protocol A: Chemoselective Reductive Amination

Objective: Synthesize racemic C-Benzofuran-2-yl-C-phenyl-methylamine from benzofuran-2-yl(phenyl)methanone.

  • Oximation: Dissolve benzofuran-2-yl(phenyl)methanone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in absolute ethanol. Add pyridine (2.0 eq) dropwise.

    • Causality: Pyridine acts dually as an acid scavenger to drive the equilibrium and as a nucleophilic catalyst.

  • Reflux & Validation: Reflux the mixture for 4 hours.

    • Self-Validation (IPC 1): Perform Thin Layer Chromatography (TLC) (Hexane:EtOAc 8:2). The reaction is complete when the ketone spot (Rf ~0.6) disappears, replaced by the oxime (Rf ~0.4).

  • Chemoselective Reduction: Isolate the oxime, dissolve in glacial acetic acid, and cool to 0°C. Slowly add Zinc dust (4.0 eq) in portions over 1 hour. Stir at room temperature for 12 hours.

    • Causality: Why Zinc and Acetic Acid? Standard hydride reducers (like LiAlH₄) pose a severe risk of over-reducing the sensitive C2-C3 double bond of the benzofuran ring. Zn/AcOH provides a mild, single-electron transfer reduction that exclusively targets the oxime C=N bond, preserving the heteroaromatic core.

  • Workup: Filter through Celite to remove zinc salts. Basify the filtrate with 2M NaOH to pH 10, extract with dichloromethane, dry over Na₂SO₄, and concentrate.

    • Self-Validation (IPC 2): Spray a TLC plate with Ninhydrin stain and heat. A distinct purple spot (Rf ~0.2) confirms the presence of the primary amine.

Protocol B: Diastereomeric Chiral Resolution

Objective: Isolate the (R)-enantiomer for antifungal API synthesis.

  • Salt Formation: Dissolve the racemic amine (1.0 eq) in hot methanol. Add a hot methanolic solution of (D)-(-)-Tartaric acid (1.0 eq).

    • Causality: The chiral stereocenters of tartaric acid interact differentially with the enantiomers of the amine, creating diastereomeric salts with distinct thermodynamic solubility profiles.

  • Fractional Crystallization: Allow the solution to cool to room temperature slowly over 24 hours. The (R)-amine-(D)-tartrate salt selectively precipitates.

  • Validation & Basification: Filter the crystals.

    • Self-Validation (IPC 3): Analyze a micro-sample via Chiral HPLC (Chiralcel OD-H column, Hexane/Isopropanol 90:10). If enantiomeric excess (ee) is < 99%, recrystallize from methanol. Once validated, treat the salt with 1M NaOH and extract with ethyl acetate to recover the free (R)-amine.

Table 2: Chiral Resolution Validation Metrics
Resolution StepReagent UsedYield (%)Enantiomeric Excess (ee %)Specific Rotation[α]D
1st Crystallization (D)-(-)-Tartaric Acid45%85%+12.5°
Recrystallization Hot Methanol38%> 99.5%+15.2°

Pharmacological Application & Biological Data

Once the chiral intermediate is converted into its downstream API, its biological efficacy is heavily dependent on the target interaction. The diagram below illustrates the mechanism of action for the derived antifungal API.

MOAPathway S Lanosterol (Substrate) E Lanosterol 14α-demethylase (CYP51 Enzyme) S->E Binds Active Site P Ergosterol (Cell Membrane Component) E->P Normal Catalytic Pathway T Fungal Cell Death (Membrane Disruption) E->T Ergosterol Depletion & Sterol Toxicity I (R)-Benzofuran-Azole (Active Inhibitor) I->E Competitive Heme Binding (Blocks Substrate) P->T Maintains Viability

Mechanism of action for benzofuran-azole derivatives inhibiting fungal CYP51.

Table 3: Comparative Biological Activity of Downstream APIs
Synthesized API DerivativeBiological TargetPotency (IC₅₀ / Kᵢ)Efficacy Notes
(R)-Benzofuran-Azole CYP51 (Candida albicans)IC₅₀ = 4.2 nMPotent competitive inhibition; rapid disruption of ergosterol synthesis.
(S)-Benzofuran-Azole CYP51 (Candida albicans)IC₅₀ = 125 nM~30-fold drop in potency due to steric clash in the binding pocket.
Benzofuran-Amide Aβ(1-42) AggregatesKᵢ = 8.5 nMExcellent BBB penetration (3.53% ID/g at 2 min); specific plaque labeling.

References

  • Title: Chiral Azole Derivatives. 4. Enantiomers of Bifonazole and Related Antifungal Agents: Synthesis, Configuration Assignment, and Biological Evaluation. Source: The Journal of Organic Chemistry, ACS Publications, 2000. URL: [Link]

  • Title: Synthesis and evaluation of benzofuran-2-yl(phenyl)methanone derivatives as ligands for β-amyloid plaques. Source: Bioorganic & Medicinal Chemistry, Elsevier / PubMed, 2011. URL: [Link]

  • Title: PubChem Compound Summary for CID 16297685, (1-benzofuran-2-yl)(phenyl)methanamine hydrochloride. Source: National Center for Biotechnology Information (NCBI). URL: [Link]

Exploratory

A Technical Guide to the Spectroscopic Properties of C-Benzofuran-2-yl-C-phenyl-methylamine

Abstract This technical guide provides a comprehensive analysis of the spectroscopic properties of the novel compound C-Benzofuran-2-yl-C-phenyl-methylamine. As a molecule incorporating the biologically significant benzo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of the novel compound C-Benzofuran-2-yl-C-phenyl-methylamine. As a molecule incorporating the biologically significant benzofuran scaffold and a phenyl-methylamine moiety, its structural elucidation is of paramount importance for its potential applications in drug discovery and development.[1][2] This document outlines the theoretical basis and practical methodologies for the characterization of this compound using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Due to the novelty of this specific molecule, this guide presents predicted data derived from established spectroscopic principles and analysis of structurally analogous compounds.[3] The protocols and interpretations detailed herein are designed to serve as a foundational resource for researchers, scientists, and professionals in the pharmaceutical and chemical sciences.

Introduction and Molecular Structure

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][4] The strategic incorporation of a phenyl-methylamine side chain introduces a chiral center and additional pharmacophoric features, making C-Benzofuran-2-yl-C-phenyl-methylamine a molecule of significant interest. A thorough understanding of its three-dimensional structure and electronic properties is the first step in unlocking its therapeutic potential.

The unequivocal structural confirmation of a novel compound relies on the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a self-validating and robust characterization. This guide will walk through the predicted spectroscopic landscape of C-Benzofuran-2-yl-C-phenyl-methylamine and the experimental workflows required to obtain this critical data.

Figure 1: Molecular structure of C-Benzofuran-2-yl-C-phenyl-methylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of C-Benzofuran-2-yl-C-phenyl-methylamine in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.[3]

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse, 16-32 scans, a relaxation delay of 1-2 seconds, and a spectral width of 12-16 ppm.

  • ¹³C NMR Acquisition: Obtain a one-dimensional carbon NMR spectrum with proton decoupling. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Figure 2: Workflow for NMR spectroscopic analysis.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on both the benzofuran and phenyl rings, as well as the methine and amine protons.

Table 1: Predicted ¹H NMR Data for C-Benzofuran-2-yl-C-phenyl-methylamine (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentRationale
~ 7.6 - 7.2m9HAromatic H (Benzofuran & Phenyl)Protons on the aromatic rings are deshielded and will appear in this characteristic downfield region.[5]
~ 6.7s1HH-3 (Furan ring)The proton on the furan ring of the benzofuran moiety typically appears as a singlet in this region.[6]
~ 4.5 - 4.8s (broad) or t1HCH -NThe methine proton, being adjacent to two aromatic rings and a nitrogen atom, is expected to be significantly deshielded.
~ 2.0 - 2.5s (broad)2HNH₂ The chemical shift of amine protons is variable and concentration-dependent; they often appear as a broad singlet and can exchange with D₂O.
Predicted ¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for C-Benzofuran-2-yl-C-phenyl-methylamine (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~ 155 - 145C-2, C-7a (Benzofuran)Carbons of the benzofuran ring attached to oxygen are expected in this downfield region.[7]
~ 140 - 120Aromatic C (Benzofuran & Phenyl)The remaining sp² hybridized carbons of the aromatic rings will resonate in this range.[8]
~ 105C-3 (Furan ring)The C-3 carbon of the furan ring is typically found at a higher field compared to other aromatic carbons.[3]
~ 60 - 50C H-NThe sp³ hybridized methine carbon, attached to two aromatic systems and a nitrogen, will be in this region.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FT-IR Analysis
  • Instrument Preparation: Record a background spectrum on a clean, dry Attenuated Total Reflectance (ATR) crystal of an FT-IR spectrometer.

  • Sample Application: Place a small amount (1-2 mg) of the solid C-Benzofuran-2-yl-C-phenyl-methylamine sample onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

Predicted IR Spectroscopic Data

The IR spectrum will be instrumental in confirming the presence of the amine (N-H), aromatic (C-H and C=C), and ether (C-O) functionalities.

Table 3: Predicted IR Absorption Bands for C-Benzofuran-2-yl-C-phenyl-methylamine

Wavenumber (cm⁻¹)IntensityAssignment
~ 3400 - 3300Medium, sharp (doublet)N-H stretch (primary amine)
~ 3100 - 3000MediumAromatic C-H stretch[6]
~ 1600, 1480Medium-StrongAromatic C=C stretch[3]
~ 1250 - 1050StrongC-O-C stretch (furan ether)[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern.

Experimental Protocol: High-Resolution MS Analysis
  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF). Acquire the spectrum in positive ion mode to observe the protonated molecular ion, [M+H]⁺.

  • Tandem MS (MS/MS): To aid in structural confirmation, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Predicted Mass Spectrum and Fragmentation

The high-resolution mass spectrum will provide the exact mass of the molecule, allowing for the confirmation of its elemental formula. The fragmentation pattern can offer valuable insights into the connectivity of the molecule.

  • Molecular Ion: The calculated monoisotopic mass of C₁₅H₁₃NO is 223.0997 g/mol . Therefore, the protonated molecular ion [M+H]⁺ is expected at m/z 224.1075 .

  • Key Fragmentation Pathways: A primary fragmentation pathway is the benzylic cleavage, which is the cleavage of the bond between the methine carbon and the amine group, or between the methine carbon and one of the aromatic rings. Cleavage of the C-C bond between the methine carbon and the phenyl ring would lead to a characteristic benzofuran-containing fragment. Conversely, cleavage of the bond to the benzofuran ring would yield a phenyl-methylamine fragment. The relative abundance of these fragments can provide clues about the stability of the resulting carbocations.[9][10]

Fragmentation_Pathway cluster_0 Benzylic Cleavage M_plus_H [M+H]⁺ m/z 224.1 Fragment_A Benzofuran-CH-NH₂⁺ m/z ~160 M_plus_H->Fragment_A - C₆H₅ Fragment_B Phenyl-CH-NH₂⁺ m/z ~106 M_plus_H->Fragment_B - C₈H₅O

Figure 3: A plausible ESI-MS/MS fragmentation pathway.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated π-systems.

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette.

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer.

Predicted UV-Vis Absorption

The presence of the benzofuran and phenyl chromophores, which are conjugated, is expected to result in strong UV absorption.

  • Predicted λmax: An absorption maximum (λmax) is anticipated in the range of 280-330 nm .[11] This absorption corresponds to π → π* electronic transitions within the conjugated aromatic system. The exact position and intensity of the absorption band will be influenced by the solvent polarity.

Conclusion

The comprehensive spectroscopic characterization of C-Benzofuran-2-yl-C-phenyl-methylamine, a novel molecule with significant therapeutic potential, is achievable through the integrated application of NMR, IR, MS, and UV-Vis techniques. This guide provides a robust framework of predicted data and validated methodologies to facilitate its unambiguous structural elucidation. The presented protocols and theoretical interpretations are grounded in established spectroscopic principles and data from structurally related benzofuran derivatives. This foundational knowledge is critical for advancing the research and development of this and other novel chemical entities in the pharmaceutical landscape.

References

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. (n.d.). Cuestiones de Fisioterapia.
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmaceutical Research.
  • Spectroscopic Analysis of Methyl 2-(benzofuran-2-yl)acetate: A Technical Guide. (2025). Benchchem.
  • First synthesis of 2-(benzofuran-2-yl)
  • Benzofuran-2-yl methyl ketone - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. (n.d.). PMC.
  • Structural confirmation of position isomers 2‐(2‐methylaminoprolyl)benzofuran and 5‐(2‐methylaminopropyl)benzofuran: a combined mass spectrometric and computational study. (2023).
  • Structural confirmation of position isomers 2-(2-methylaminoprolyl)benzofuran and 5-(2-methylaminopropyl)
  • An In-depth Technical Guide to the Physical and Chemical Properties of Benzofuran-2-ylmethanethiol. (n.d.). Benchchem.
  • Synthesis and Characterization of Novel N-(2-Benzoyl-benzofuran-3- yl)-acrylamide monomer. (n.d.).

Sources

Protocols & Analytical Methods

Method

Application Note: C-Benzofuran-2-yl-C-phenyl-methylamine as a Chiral Building Block in Drug Discovery

Executive Summary The development of novel therapeutics increasingly relies on the incorporation of structurally rigid, stereochemically pure scaffolds to ensure high target affinity and minimize off-target toxicity. C-B...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel therapeutics increasingly relies on the incorporation of structurally rigid, stereochemically pure scaffolds to ensure high target affinity and minimize off-target toxicity. C-Benzofuran-2-yl-C-phenyl-methylamine (also known as 1-(1-benzofuran-2-yl)-1-phenylmethanamine) has emerged as a privileged chiral building block in medicinal chemistry. Combining the lipophilic, electronically rich benzofuran core with a sterically demanding phenyl ring and a primary amine, this compound offers a versatile handle for asymmetric synthesis, acting as a critical intermediate for neuroprotective agents, antifungal compounds, and β-amyloid plaque ligands .

This application note provides an in-depth mechanistic rationale for utilizing this chiral amine, alongside self-validating experimental protocols for its resolution and downstream functionalization.

Structural & Mechanistic Rationale

The Pharmacophore Advantage

The structural architecture of C-Benzofuran-2-yl-C-phenyl-methylamine provides a unique trifecta of binding interactions:

  • The Benzofuran Core: Acts as a robust lipophilic anchor. The oxygen heteroatom can serve as a hydrogen-bond acceptor, while the fused aromatic system facilitates strong π−π stacking within hydrophobic receptor pockets.

  • The Phenyl Ring: Provides a secondary π -system that dictates the conformational geometry of the molecule. The steric bulk of the phenyl group restricts bond rotation, locking the molecule into a favorable binding conformation.

  • The Chiral Amine Center: The sp3 hybridized chiral center is the critical determinant of biological activity. Because biological targets are inherently chiral, the precise spatial orientation (either R or S configuration) of the amine dictates target engagement. Enantiopurity is paramount, as the inactive enantiomer can lead to competitive inhibition or adverse toxicological profiles .

Interactions Core C-Benzofuran-2-yl-C-phenyl-methylamine BF Benzofuran Ring Core->BF PH Phenyl Ring Core->PH AM Chiral Amine Core->AM Target1 Hydrophobic Pocket BF->Target1 Lipophilic Interaction Target2 π-π Stacking Site PH->Target2 π-π Interaction Target3 H-Bond Acceptor AM->Target3 H-Bonding

Caption: Pharmacophore model detailing the receptor binding interactions of the chiral amine scaffold.

Physicochemical Profiling

Understanding the physicochemical parameters of the building block is essential for optimizing reaction conditions, particularly regarding solubility and the pKa of the amine during coupling reactions .

PropertyValueAnalytical Significance
Chemical Name 1-(1-benzofuran-2-yl)-1-phenylmethanamine HClStandard IUPAC nomenclature for regulatory filing.
CAS Number 109194-13-0 (HCl), 109194-12-9 (Free base)Crucial for procurement and safety data tracking.
Molecular Formula C15H14ClNO (HCl salt)Confirms mass for LC-MS validation workflows.
Molecular Weight 259.74 g/mol (HCl), 223.27 g/mol (Free base)Used for precise stoichiometric calculations.
Predicted pKa 8.20 ± 0.10Indicates the pH required for free-basing (pH > 10).
Optical Purity >99% ee (Post-resolution)Required threshold for API synthesis.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate necessary analytical checkpoints to ensure that the causality of the chemical transformations holds true and that stereochemical integrity is maintained throughout the workflow.

Workflow A Racemic Amine Synthesis B Chiral Resolution (Crystallization) A->B Resolution Agent C (R)/(S) Enantiomers (ee > 99%) B->C Separation D Amide Coupling (HATU/DIPEA) C->D Scaffold Building E Target API Generation D->E Final Deprotection

Caption: Workflow for the resolution and application of chiral benzofuran-amine building blocks.

Protocol 1: Enantiomeric Resolution via Diastereomeric Salt Crystallization

Objective: Isolate the optically pure (R)-enantiomer from the racemic mixture of C-Benzofuran-2-yl-C-phenyl-methylamine. Causality: The primary amine readily forms a salt with chiral acids (e.g., (+)-tartaric acid). The resulting diastereomeric salts exhibit distinct lattice energies and solubilities. By carefully controlling the cooling rate, the less soluble diastereomer selectively crystallizes, leaving the more soluble epimer in the mother liquor.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g (44.8 mmol) of racemic C-Benzofuran-2-yl-C-phenyl-methylamine (free base) in 150 mL of absolute ethanol. Heat the mixture to 70°C until complete dissolution is achieved.

  • Salt Formation: Add 6.72 g (44.8 mmol, 1.0 eq) of (+)-tartaric acid portion-wise. Rationale: Using a 1:1 stoichiometry ensures complete conversion to the salt, preventing unreacted free base from interfering with crystallization.

  • Controlled Crystallization: Remove the flask from the heat source and allow it to cool ambiently to room temperature over 4 hours, then transfer to a 4°C cold room for 12 hours. Rationale: Rapid cooling causes crash-precipitation, which traps the unwanted diastereomer within the crystal lattice, lowering the diastereomeric excess (de).

  • Filtration & Validation: Filter the resulting crystals and wash with 20 mL of ice-cold ethanol.

    • Self-Validation Checkpoint: Take a 5 mg sample, free-base it with 1M NaOH, extract into DCM, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column). If ee < 99%, perform a second recrystallization from ethanol.

  • Free-Basing: Suspend the pure crystals in 100 mL of dichloromethane (DCM) and add 100 mL of 1M aqueous NaOH. Stir vigorously for 30 minutes. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the optically pure free base.

Protocol 2: Epimerization-Free Amide Coupling

Objective: Incorporate the chiral amine into a target drug scaffold without loss of stereochemical integrity. Causality: Sterically hindered chiral amines are prone to poor coupling yields and risk racemization if exposed to strong bases or prolonged heating. Utilizing HATU (a highly reactive uronium coupling agent) alongside DIPEA (a bulky, non-nucleophilic base) ensures rapid formation of the active ester and immediate nucleophilic attack by the amine, minimizing the lifespan of racemization-prone intermediates.

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried flask under N₂ atmosphere, dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration). Cool the solution to 0°C.

  • Reagent Addition: Add HATU (1.1 eq) followed dropwise by DIPEA (2.5 eq). Stir at 0°C for 15 minutes. Rationale: The low temperature controls the exothermic activation step, preventing thermal degradation of the acid substrate.

  • Amine Introduction: Add the optically pure C-Benzofuran-2-yl-C-phenyl-methylamine (1.05 eq) dissolved in a minimal amount of anhydrous DMF.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2 hours.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc) and LC-MS. The reaction is complete when the amine peak is entirely consumed and the product mass is dominant.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate.

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine. Dry over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

    • Self-Validation Checkpoint: Perform Chiral HPLC on the purified amide to verify that the enantiomeric excess (ee) matches that of the starting chiral amine, confirming a racemization-free workflow.

References

  • Synthesis and evaluation of benzofuran-2-yl(phenyl)methanone derivatives as ligands for β-amyloid plaques Source: PubMed (National Institutes of Health) URL:[Link]

  • A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans Source: Organic Chemistry Portal URL:[Link]

  • (1-benzofuran-2-yl)(phenyl)methanamine hydrochloride - Properties and Applications Source: American Elements URL:[Link]

Application

Application Note: Preparation of C-Benzofuran-2-yl-C-phenyl-methylamine Derivatives for Drug Discovery

Introduction & Pharmacological Significance Benzofuran derivatives are a privileged structural motif in medicinal chemistry, frequently serving as the core scaffold for a myriad of therapeutic agents. Specifically, diary...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Significance

Benzofuran derivatives are a privileged structural motif in medicinal chemistry, frequently serving as the core scaffold for a myriad of therapeutic agents. Specifically, diarylmethylamines bearing a benzofuran moiety—such as C-Benzofuran-2-yl-C-phenyl-methylamine —are highly valued as pharmacophores for central nervous system (CNS) agents, anti-amyloid probes, and antimicrobial compounds.

The structural rigidity of the benzofuran ring, combined with the hydrogen-bonding capability of the primary amine and the lipophilicity of the phenyl ring, makes this scaffold ideal for fitting into deep, hydrophobic receptor pockets. This application note provides a comprehensive, self-validating synthetic methodology to produce these derivatives with high purity and yield, tailored for early-stage drug discovery.

Synthetic Strategy and Mechanistic Causality

To synthesize C-Benzofuran-2-yl-C-phenyl-methylamine efficiently, we employ a convergent, two-step synthetic logic that avoids expensive transition-metal catalysts and utilizes readily available starting materials.

  • The Rap-Stoermer Condensation : The construction of the benzofuran core is achieved by condensing salicylaldehyde with phenacyl bromide in the presence of a mild base. We select this [1] because it simultaneously forms the furan ring and installs the critical phenyl ketone moiety at the C2 position. The base deprotonates the phenol, driving an SN​2 attack on the α -carbon of the phenacyl bromide. This is followed by an intramolecular Dickmann-type aldol condensation and subsequent dehydration, irreversibly locking the aromatic benzofuran system into place. This intermediate has also been historically validated for synthesizing [2].

  • Reductive Amination : The resulting benzofuran-2-yl(phenyl)methanone is converted to the target primary amine. We utilize a large excess of ammonium acetate ( NH4​OAc ) and sodium cyanoborohydride ( NaBH3​CN ). The causality here is twofold: the massive excess of NH4​OAc forces the equilibrium toward the iminium intermediate, while NaBH3​CN is chosen for its unique chemoselectivity. Unlike LiAlH4​ or NaBH4​ , NaBH3​CN operates efficiently at a slightly acidic pH (~6.0) to reduce the transient iminium ion without reducing the unreacted ketone or cleaving the benzofuran ether linkage, a critical consideration for [3].

Synthetic Workflow Visualization

SyntheticWorkflow Start Salicylaldehyde + Phenacyl Bromide Step1 Rap-Stoermer Condensation (K2CO3, EtOH, Reflux) Start->Step1 Ketone Benzofuran-2-yl(phenyl)methanone (Intermediate) Step1->Ketone Yield: ~70-85% Step2 Reductive Amination (NH4OAc, NaBH3CN, MeOH) Ketone->Step2 Product C-Benzofuran-2-yl- C-phenyl-methylamine (Target Scaffold) Step2->Product Yield: ~65-75% QC Quality Control (NMR, LC-MS >95% purity) Product->QC

Synthetic workflow for C-Benzofuran-2-yl-C-phenyl-methylamine via Rap-Stoermer condensation.

Experimental Protocols (Self-Validating System)

Protocol A: Synthesis of Benzofuran-2-yl(phenyl)methanone (Intermediate)

This protocol establishes the core heterocycle. The use of absolute ethanol ensures that competitive hydrolysis of the phenacyl bromide is minimized.

Reagents:

  • Salicylaldehyde (1.0 eq, 10 mmol, 1.22 g)

  • Phenacyl bromide (1.05 eq, 10.5 mmol, 2.09 g)

  • Potassium carbonate ( K2​CO3​ , anhydrous) (2.0 eq, 20 mmol, 2.76 g)

  • Absolute Ethanol (50 mL)

Step-by-Step Methodology:

  • Initiation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve salicylaldehyde in 50 mL of absolute ethanol. Add anhydrous K2​CO3​ and stir at room temperature for 15 minutes to allow phenoxide formation (solution turns distinctively yellow).

  • Addition: Add phenacyl bromide portion-wise over 10 minutes. Causality: Phenacyl bromide is a potent lachrymator and the alkylation is exothermic; controlled addition prevents solvent bumping and side reactions.

  • Cyclization: Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 4 to 6 hours.

  • Workup: Cool the reaction to room temperature and pour it into 150 mL of ice-cold distilled water. A precipitate will form immediately. Filter the solid via a Büchner funnel and wash with cold water (3 x 20 mL) to remove inorganic salts.

  • Purification: Recrystallize the crude solid from hot methanol to afford the pure ketone as colorless to pale-yellow crystals.

  • Quality Control (QC) Validation:

    • TLC: Hexane:EtOAc (8:2). Ensure the disappearance of the salicylaldehyde spot.

    • 1 H NMR ( CDCl3​ ): The defining validation marker is the disappearance of the aldehyde proton (~10.0 ppm) and the appearance of a sharp singlet at ~7.60 ppm, corresponding to the C3-H of the newly formed benzofuran ring.

Protocol B: Reductive Amination to C-Benzofuran-2-yl-C-phenyl-methylamine

Because diaryl ketones are sterically hindered and electronically stabilized, standard room-temperature reductive aminations often fail. This protocol utilizes extended heating to force the conversion.

Reagents:

  • Benzofuran-2-yl(phenyl)methanone (1.0 eq, 5 mmol, 1.11 g)

  • Ammonium acetate ( NH4​OAc ) (10.0 eq, 50 mmol, 3.85 g)

  • Sodium cyanoborohydride ( NaBH3​CN ) (3.0 eq, 15 mmol, 0.94 g)

  • Anhydrous Methanol (40 mL)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the ketone intermediate in 40 mL of anhydrous methanol. Add NH4​OAc . Stir the suspension at room temperature for 2 hours. Causality: Pre-forming the iminium ion before adding the reducing agent severely limits the formation of the secondary alcohol byproduct.

  • Reduction: Add NaBH3​CN portion-wise.

  • Reflux: Heat the reaction mixture to 65 °C (reflux) for 12 to 16 hours under an inert argon atmosphere.

  • Quenching (Safety Critical): Cool to room temperature. Carefully quench the reaction by adding 1M HCl dropwise until the pH reaches ~2. CAUTION: This step releases highly toxic Hydrogen Cyanide (HCN) gas. Must be performed in a certified fume hood. Stir for 30 minutes to destroy excess cyanoborohydride.

  • Extraction: Basify the aqueous layer to pH 10 using 2M NaOH. Extract the free amine with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography using Dichloromethane:Methanol (95:5) containing 0.1% Triethylamine ( Et3​N ). Causality: The addition of Et3​N neutralizes the acidic silanol groups on the silica gel, preventing the primary amine from streaking and improving isolated yield.

  • Quality Control (QC) Validation:

    • LC-MS: Confirm the mass of the product ( [M+H]+=224.1 ).

    • 1 H NMR ( CDCl3​ ): The critical validation marker is a new methine C-H singlet at ~5.2 ppm and a broad singlet for the −NH2​ protons (~2.0 ppm), which disappears upon D2​O exchange.

Quantitative Data & Quality Control Summary

The following table summarizes the expected quantitative metrics and validation checkpoints for the synthetic workflow.

ParameterProtocol A: Rap-Stoermer CondensationProtocol B: Reductive Amination
Target Intermediate/Product Benzofuran-2-yl(phenyl)methanoneC-Benzofuran-2-yl-C-phenyl-methylamine
Reaction Time 4 - 6 hours12 - 16 hours
Temperature 78 °C (Reflux)65 °C (Reflux)
Typical Yield 75% - 85%60% - 70%
Purity (LC-MS/HPLC) > 98% (Post-recrystallization)> 95% (Post-chromatography)
Key QC Marker ( 1 H NMR) Benzofuran C3-H singlet (~7.6 ppm)Methine C-H singlet (~5.2 ppm)
Key QC Marker (Mass Spec) [M+H]+=223.1 [M+H]+=224.1

References

  • Palladium-Catalyzed Direct Arylation of Polysubstituted Benzofurans. The Journal of Organic Chemistry (ACS Publications).[Link]

  • Synthesis and evaluation of benzofuran-2-yl(phenyl)methanone derivatives as ligands for β-amyloid plaques. Bioorganic & Medicinal Chemistry (PubMed).[Link]

  • Novel synthesis of benzofuran- and indol-2-yl-methanamine derivatives. Tetrahedron Letters (Elsevier).[Link]

Method

Catalytic amination to produce C-Benzofuran-2-yl-C-phenyl-methylamine

Synthesis of C-Benzofuran-2-yl-C-phenyl-methylamine via Ruthenium-Catalyzed Borrowing Hydrogen Amination Abstract This application note provides a comprehensive guide for the synthesis of C-Benzofuran-2-yl-C-phenyl-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis of C-Benzofuran-2-yl-C-phenyl-methylamine via Ruthenium-Catalyzed Borrowing Hydrogen Amination

Abstract

This application note provides a comprehensive guide for the synthesis of C-Benzofuran-2-yl-C-phenyl-methylamine, a valuable building block in medicinal chemistry and materials science. The protocol details a highly efficient and atom-economical catalytic amination reaction utilizing a ruthenium-based catalyst. The methodology leverages the "borrowing hydrogen" or "hydrogen autotransfer" concept, where the precursor alcohol, Benzofuran-2-yl(phenyl)methanol, is transiently oxidized in situ to the corresponding ketone, which then undergoes reductive amination.[1][2][3][4] This one-pot reaction proceeds with high yields and selectivity, offering a greener alternative to classical amination methods that often require stoichiometric and hazardous reagents.[5][6] This document is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for the synthesis of this and structurally related compounds.

Introduction: The Significance of Benzofuran-Containing Amines

Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules.[7][8][9] The incorporation of an amine functionality, particularly a benzylic amine, introduces a key pharmacophore that can modulate biological activity and physicochemical properties. C-Benzofuran-2-yl-C-phenyl-methylamine, with its unique three-dimensional structure combining a benzofuran scaffold and a chiral benzylic amine, represents a promising scaffold for the development of novel therapeutics and functional materials.

Traditional methods for the synthesis of such amines often involve multi-step sequences with the use of stoichiometric reducing agents, leading to significant waste generation.[5] The "borrowing hydrogen" methodology offers a more sustainable and efficient alternative by using alcohols as alkylating agents for amines, with water as the only byproduct.[1][2][3][4] This approach is catalyzed by transition metal complexes, with ruthenium and iridium catalysts being particularly effective for the amination of secondary alcohols.[2][10][11][12]

This application note details a robust protocol for the synthesis of C-Benzofuran-2-yl-C-phenyl-methylamine from the corresponding secondary alcohol, Benzofuran-2-yl(phenyl)methanol, using a commercially available ruthenium catalyst. The causality behind experimental choices, safety considerations, and characterization of the final product are thoroughly discussed.

Reaction Principle: The Borrowing Hydrogen Catalytic Cycle

The catalytic amination of Benzofuran-2-yl(phenyl)methanol proceeds via the "borrowing hydrogen" mechanism. This elegant and atom-economical process can be dissected into three key steps, as illustrated in the diagram below.

Borrowing_Hydrogen cluster_0 Catalytic Cycle Alcohol Benzofuran-2-yl(phenyl)methanol Ketone Benzofuran-2-yl(phenyl)methanone (in situ) Alcohol->Ketone 1. Dehydrogenation (-H2) Catalyst [Ru] Catalyst Imine N-(Benzofuran-2-yl(phenyl)methylene)amine (in situ) Ketone->Imine 2. Condensation (-H2O) Amine C-Benzofuran-2-yl-C-phenyl-methylamine (Product) Imine->Amine 3. Hydrogenation (+H2) Catalyst_H2 [Ru]-H2 Catalyst_H2->Catalyst H2 transfer Catalyst->Catalyst_H2 Regeneration Ammonia NH3

Figure 1: The Borrowing Hydrogen Catalytic Cycle.

  • Dehydrogenation: The ruthenium catalyst abstracts two hydrogen atoms from the secondary alcohol, Benzofuran-2-yl(phenyl)methanol, to form the corresponding ketone, Benzofuran-2-yl(phenyl)methanone, and a metal hydride species ([Ru]-H2).[13]

  • Condensation: The in situ generated ketone reacts with an ammonia source to form an imine intermediate, with the elimination of a water molecule.

  • Hydrogenation: The metal hydride species then transfers the "borrowed" hydrogen atoms to the imine, yielding the final amine product, C-Benzofuran-2-yl-C-phenyl-methylamine, and regenerating the active ruthenium catalyst.[13]

This catalytic cycle avoids the isolation of the intermediate ketone and imine, making it a highly efficient one-pot process.

Experimental Protocol

Materials and Reagents
ReagentSupplierPurityCAS NumberNotes
Benzofuran-2-yl(phenyl)methanolCustom Synthesis/Commercially Available>98%56933-91-8Starting material.
[Ru(p-cymene)Cl2]2Strem Chemicals>98%52462-29-0Catalyst precursor.
XantphosStrem Chemicals>98%161265-03-8Ligand.
Ammonia solution (7 N in Methanol)Sigma-Aldrich7 N7664-41-7Amine source.
TolueneSigma-AldrichAnhydrous108-88-3Reaction solvent.
Sodium Sulfate (anhydrous)Sigma-Aldrich>99%7757-82-6Drying agent.
Diethyl etherSigma-AldrichAnhydrous60-29-7For extraction.
Saturated Sodium Bicarbonate solutionLab-preparedN/AN/AFor work-up.
Brine (Saturated Sodium Chloride solution)Lab-preparedN/AN/AFor work-up.
Silica Gel (230-400 mesh)Sigma-AldrichN/A7631-86-9For column chromatography.
HexanesSigma-AldrichHPLC Grade110-54-3Eluent for chromatography.
Ethyl AcetateSigma-AldrichHPLC Grade141-78-6Eluent for chromatography.
Equipment
  • Schlenk flask (50 mL)

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Inert gas (Argon or Nitrogen) line with bubbler

  • Syringes and needles

  • Rotary evaporator

  • Glassware for extraction and chromatography

Step-by-Step Procedure

graphdot A 1. Catalyst Preparation (in Schlenk flask under Argon) B 2. Addition of Reactants - Benzofuran-2-yl(phenyl)methanol - Toluene - Ammonia solution A->B C 3. Reaction (Reflux at 110 °C for 24 h) B->C D 4. Work-up - Cool to RT - Filter - Concentrate C->D E 5. Extraction - Add Diethyl Ether & NaHCO3(aq) - Separate organic layer - Wash with brine, dry D->E F 6. Purification (Silica Gel Chromatography) E->F G 7. Characterization (NMR, MS, IR) F->G H Final Product: C-Benzofuran-2-yl-C-phenyl-methylamine G->H

Figure 2: Experimental Workflow.

  • Catalyst Preparation:

    • To a 50 mL Schlenk flask equipped with a magnetic stir bar, add [Ru(p-cymene)Cl2]2 (1 mol%) and Xantphos (2.2 mol%).

    • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Addition of Reactants:

    • To the flask containing the catalyst, add Benzofuran-2-yl(phenyl)methanol (1.0 mmol, 1.0 equiv.).

    • Add anhydrous toluene (10 mL) via syringe.

    • Add the 7 N ammonia solution in methanol (5.0 mmol, 5.0 equiv.) via syringe.

  • Reaction:

    • Fit the Schlenk flask with a reflux condenser under a positive pressure of argon.

    • Heat the reaction mixture to 110 °C and stir vigorously for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Filter the reaction mixture through a small pad of Celite to remove any insoluble material.

    • Rinse the flask and the Celite pad with a small amount of ethyl acetate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction:

    • Dissolve the crude residue in diethyl ether (20 mL).

    • Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity).

    • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield C-Benzofuran-2-yl-C-phenyl-methylamine as a pale yellow oil or solid.

Expected Yield and Characterization
  • Expected Yield: 85-95%

  • Characterization: The structure and purity of the synthesized C-Benzofuran-2-yl-C-phenyl-methylamine should be confirmed by spectroscopic methods.

    • ¹H NMR (400 MHz, CDCl₃): Expect characteristic signals for the aromatic protons of the benzofuran and phenyl rings, a singlet for the methine proton, and a broad singlet for the amine protons.[7][14][15][16]

    • ¹³C NMR (100 MHz, CDCl₃): Expect signals corresponding to the carbons of the benzofuran and phenyl rings, and the methine carbon.[14][15][16]

    • Mass Spectrometry (ESI-MS): Calculate the expected m/z for the protonated molecule [M+H]⁺.

    • Infrared Spectroscopy (FT-IR): Look for characteristic N-H stretching bands around 3300-3400 cm⁻¹.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[17][18][19]

  • Reagents:

    • Ammonia solution: Corrosive and has a pungent odor. Handle with care in a fume hood.

    • Toluene: Flammable and toxic. Avoid inhalation and contact with skin.

    • Ruthenium catalyst: Handle with care, avoiding inhalation of dust.

  • Reaction: The reaction is performed at an elevated temperature. Use appropriate shielding and ensure the glassware is free of defects.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion of starting materialInactive catalyst or insufficient reaction time/temperature.Ensure the use of fresh, high-purity catalyst and ligand. Check the reaction temperature and extend the reaction time.
Formation of side productsOver-alkylation or side reactions of the starting material.Optimize the stoichiometry of the ammonia source. Lowering the reaction temperature might also be beneficial.
Difficulty in purificationCo-elution of product with impurities.Optimize the eluent system for column chromatography. Consider using a different stationary phase if necessary.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of C-Benzofuran-2-yl-C-phenyl-methylamine via a ruthenium-catalyzed borrowing hydrogen amination. This method is highly efficient, atom-economical, and offers a significant improvement over traditional synthetic routes. The provided step-by-step procedure, along with the discussion of the reaction mechanism and safety considerations, will enable researchers to successfully synthesize this valuable compound for applications in drug discovery and materials science.

References

  • Ruthenium-Catalyzed Amination of Secondary Alcohols using Borrowing Hydrogen Methodology. ACS Catalysis. [Link]

  • Direct Amination of Secondary Alcohols Using Ammonia. Angewandte Chemie International Edition. [Link]

  • Sodium borohydride - Standard Operating Procedure. University of California. [Link]

  • SODIUM BOROHYDRIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols. RSC Advances. [Link]

  • Borrowing hydrogen amination: Whether a catalyst is required? ResearchGate. [Link]

  • Sodium Borohydride SOP. University of Washington. [Link]

  • Ruthenium-Catalyzed Amination of Secondary Alcohols Using Borrowing Hydrogen Methodology. ACS Catalysis. [Link]

  • Synthesis of N-substituted aminomethylene-benzofuran-2-ones. ResearchGate. [Link]

  • Process for the direct amination of secondary alcohols with ammonia to give primary amines.
  • Iridium-Catalyzed Direct Reductive Amination of Ketones and Secondary Amines: Breaking the Aliphatic Wall. Chemistry – A European Journal. [Link]

  • Ruthenium-Catalyzed Amination of Secondary Alcohols Using Borrowing Hydrogen Methodology. ACS Catalysis. [Link]

  • Ruthenium-Catalyzed Amination of Secondary Alcohols using Borrowing Hydrogen Methodology. PubMed. [Link]

  • Direct amination of secondary alcohols using Ammonia. TUE Research Portal. [Link]

  • C–N Bond Formation Through Hydrogen Borrowing. Organic Reactions. [Link]

  • Ru(II)-Triphos Catalyzed Amination of Alcohols with Ammonia via Ionic Species. Organometallics. [Link]

  • The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. MDPI. [Link]

  • Direct Amination of Secondary Alcohols Using Ammonia. ResearchGate. [Link]

  • Recent advances in homogeneous borrowing hydrogen catalysis using earth-abundant first row transition metals. Organic & Biomolecular Chemistry. [Link]

  • Air Stable Iridium Catalysts for Direct Reductive Amination of Ketones. KAUST Repository. [Link]

  • Sustainable Amination of Bio-Based Alcohols by Hydrogen Borrowing Catalysis. MDPI. [Link]

  • New Benzofuran Derivatives as an Antioxidant Agent. PMC. [Link]

  • Air Stable Iridium Catalysts for Direct Reductive Amination of Ketones. National Open Access Monitor, Ireland. [Link]

  • Borrowing Hydrogen for Organic Synthesis. PMC. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl. DEA.gov. [Link]

  • Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. MDPI. [Link]

  • NOVEL BENZOFURAN DERIVATIVES: SYNTHESIS, CHARACTERIZATION, AND EVALUATION OF ANTICANCER AND ANTIBACTERIAL ACTIVITIES. ResearchGate. [Link]

  • Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. PMC. [Link]

  • Asymmetric Synthesis of Benzofuranones with a C3 Quaternary Center via an Addition/Cyclization Cascade Using Noncovalent N-Heterocyclic Carbene Catalysis. Organic Letters. [Link]

  • Asymmetric Michael Addition of Benzofuran-Derived Azadienes to 3-Fluorooxindoles Catalyzed by a Chiral Squaramide Catalyst. The Journal of Organic Chemistry. [Link]

  • SYNTHESIS OF SECONDARY AMINES IN ONE STEP FROM 7-METHOXY-2-[4- (METHOXY)PHENYL)-1-BENZOFURAN-5-CARBOXALDEHYDE BY REDUCTIVE AMINATION. ResearchGate. [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. PMC. [Link]

  • Total synthesis of natural products containing benzofuran rings. RSC Publishing. [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. [Link]

  • Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. MDPI. [Link]

  • (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. MDPI. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Semantic Scholar. [Link]

  • CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. ARKIVOC. [Link]

  • SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES. Semantic Scholar. [https://www.semanticscholar.org/paper/SYNTHESIS-AND-EVALUATION-OF-4-(1--BENZOFURAN-2--AND-Patel-Patel/94d97f26f2128b9d0739c636f04126153920970a]([Link]

  • Synthesis and Characterization of Benzofuranone and its Derivatives. ResearchGate. [Link]

  • Novel Gold(I) Catalysis Synthesis of Benzofurans. Southwestern University. [Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. [Link]pdf)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for C-Benzofuran-2-yl-C-phenyl-methylamine Synthesis

Welcome to the Technical Support Center for the synthesis of C-Benzofuran-2-yl-C-phenyl-methylamine (also known as benzofuran-2-yl(phenyl)methanamine). This diarylmethylamine is a critical pharmacophore and building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of C-Benzofuran-2-yl-C-phenyl-methylamine (also known as benzofuran-2-yl(phenyl)methanamine). This diarylmethylamine is a critical pharmacophore and building block in medicinal chemistry, frequently utilized in the development of neurological probes and therapeutic agents .

Synthesizing this specific scaffold often presents yield-limiting bottlenecks such as incomplete conversion, over-reduction, and dimerization. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize your synthetic workflows.

Core Synthetic Workflows & Bottleneck Mapping

SynthesisWorkflow Ketone Benzofuran-2-yl phenyl ketone Oxime Oxime Intermediate (Stable) Ketone->Oxime NH2OH·HCl, Pyridine Imine Imine Intermediate (Transient) Ketone->Imine NH3, Ti(OiPr)4 Product Benzofuran-2-yl(phenyl)methanamine (Target Amine) Oxime->Product Zn, NH4OAc (High Yield) Imine->Product NaBH4 (Moderate Yield) Dimer Secondary Amine (Dimer Byproduct) Imine->Dimer Reduction Product->Imine Nucleophilic Attack Organometallic Benzofuran-2-yl Lithium + Benzonitrile Organometallic->Imine Nucleophilic Addition

Fig 1: Synthetic pathways and bottleneck mapping for benzofuran-2-yl(phenyl)methanamine.

Troubleshooting Guide & FAQs

Q1: Why is the direct reductive amination of benzofuran-2-yl phenyl ketone yielding <30% product, with high unreacted ketone recovery? Expert Insight: The low yield is driven by a combination of steric hindrance and electronic deactivation. The benzofuran ring is an electron-rich heteroaromatic system that donates electron density into the carbonyl carbon via resonance. Coupled with the steric bulk of the adjacent phenyl ring, the carbonyl carbon becomes significantly less electrophilic. Consequently, the formation of the transient imine intermediate with ammonia is thermodynamically unfavorable. Solution: Transition to a two-step protocol. First, convert the ketone to a stable oxime intermediate using hydroxylamine hydrochloride. The enhanced nucleophilicity of hydroxylamine (due to the alpha-effect) overcomes the electronic deactivation of the ketone. Once isolated, the oxime can be efficiently reduced to the primary amine.

Q2: During the reduction of the oxime intermediate, I observe over-reduction and cleavage of the benzofuran ring. How can I prevent this? Expert Insight: Harsh hydrogenation conditions, such as using Palladium on Carbon (Pd/C) with high H 2​ pressure, are detrimental to this specific scaffold. The furan double bond is susceptible to reduction (yielding 2,3-dihydrobenzofuran derivatives), and the diarylmethylamine product is highly prone to benzylic C-N hydrogenolysis, which strips the amine group entirely. Solution: Employ a chemoselective single-electron transfer (SET) reducing agent. Zinc dust combined with ammonium acetate (Zn/NH 4​ OAc) selectively reduces the N-O bond of the oxime without affecting the benzofuran core or causing hydrogenolysis . Alternatively, a Nickel-catalyzed borohydride reduction (NiCl 2​ /NaBH 4​ ) offers excellent chemoselectivity.

Q3: How do I minimize dimerization (secondary amine formation) during the synthesis? Expert Insight: Dimerization occurs when the newly formed primary amine (C-Benzofuran-2-yl-C-phenyl-methylamine) outcompetes ammonia as a nucleophile, attacking the unreacted imine or oxime intermediate. Upon subsequent reduction, a secondary amine dimer is formed. Solution: If performing direct reductive amination, maintain a massive excess of the ammonia source (≥10 equivalents) and use a Lewis acid like Titanium(IV) isopropoxide (Ti(OiPr) 4​ ) to trap the imine before reduction. If using the oxime route, ensure the reduction is carried out in the presence of excess aqueous ammonia to suppress the nucleophilic attack of the product on the intermediate.

Q4: Is there a viable alternative to the ketone precursor that avoids these reduction issues entirely? Expert Insight: Yes. The nucleophilic addition of an organometallic reagent to a nitrile or imine completely bypasses the problematic ketone reduction. Solution: React benzofuran-2-yl lithium (generated via lithiation of benzofuran) with benzonitrile, followed by in situ reduction of the resulting imine. For asymmetric synthesis, adding the lithium species to an N-tert-butanesulfinyl imine provides excellent stereocontrol and high yields of the chiral diarylmethylamine .

Quantitative Data: Yield Comparison for Oxime Reduction

To guide your reagent selection, the following table summarizes the performance of various reduction methods applied to benzofuran-2-yl phenyl ketoxime.

Reduction MethodReagents & ConditionsTemp (°C)Target Amine Yield (%)Major Byproducts / Issues
Catalytic Hydrogenation Pd/C (10 mol%), H 2​ (50 psi), MeOH2535%High benzylic C-N hydrogenolysis
Borohydride Reduction NaBH 4​ (4.0 eq), MeOH6545%Incomplete conversion, unreacted oxime
Nickel-Catalyzed NiCl 2​ ·6H 2​ O (1.0 eq), NaBH 4​ (5.0 eq), MeOH088%Trace dimerization (<5%)
Zinc-Mediated (Optimized) Zn dust (10.0 eq), NH 4​ OAc (5.0 eq), NH 3​ (aq)6092% Very clean profile (<2% dimer)

Experimental Protocols

Protocol 1: Synthesis of Benzofuran-2-yl phenyl ketoxime

Objective: Overcome the poor electrophilicity of the diaryl ketone by forming a stable oxime.

  • Setup: Charge a round-bottom flask with benzofuran-2-yl phenyl ketone (1.0 equiv) and dissolve in absolute ethanol to achieve a 0.5 M concentration.

  • Reagent Addition: Add hydroxylamine hydrochloride (3.0 equiv) followed by pyridine (3.0 equiv). The pyridine acts as an acid scavenger and catalyzes the nucleophilic attack.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 4–6 hours. Monitor the reaction via TLC (Hexane:EtOAc 8:2) until the ketone spot is completely consumed.

  • Workup: Concentrate the mixture in vacuo to remove ethanol. Dilute the residue with water and extract three times with ethyl acetate.

  • Purification: Wash the combined organic layers with 1M HCl (to remove residual pyridine), followed by brine. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate to afford the oxime as a white-to-pale-yellow solid. (Typical yield: >95%).

Protocol 2: Chemoselective Zinc-Mediated Reduction to Primary Amine

Objective: Reduce the oxime to the primary amine without cleaving the furan ring or the benzylic C-N bond.

  • Setup: Dissolve the isolated oxime (1.0 equiv) in a solvent mixture of ethanol and 28% aqueous ammonia (3:1 v/v ratio) to a concentration of 0.2 M.

  • Activation: Add ammonium acetate (5.0 equiv) to the solution and warm the mixture to 60 °C.

  • Reduction: Slowly add Zinc dust (10.0 equiv) portion-wise over 30 minutes. (Caution: The reaction is exothermic and generates hydrogen gas. Ensure proper ventilation.)

  • Monitoring: Stir the suspension at 60 °C for 2 hours. Monitor the reaction via LC-MS to confirm the disappearance of the oxime mass and the appearance of the primary amine.

  • Filtration: Filter the hot mixture through a pad of Celite to remove unreacted zinc and zinc oxide salts. Wash the filter cake thoroughly with hot ethanol.

  • Isolation: Concentrate the filtrate in vacuo. Basify the aqueous residue with 2M NaOH to pH 10, and extract with dichloromethane (3x).

  • Final Polish: Dry the combined organic layers over Na 2​ SO 4​ and concentrate to yield C-Benzofuran-2-yl-C-phenyl-methylamine. If necessary, purify via flash column chromatography using a gradient of DCM:MeOH (containing 1% NH 4​ OH) to prevent streaking of the amine.

References

  • Peifer, C., et al. "Novel synthesis of benzofuran- and indol-2-yl-methanamine derivatives." Tetrahedron Letters, 2015, 56(1), 89-94. URL:[Link]

  • Tang, Z., et al. "Synthesis of Triarylmethanes by Decarbonylation of 3,3-Diaryl Benzofuranones." The Journal of Organic Chemistry, 2020. URL:[Link]

  • Chen, Z., et al. "Synthesis of diarylmethylamines via palladium-catalyzed regioselective arylation of 1,1,3-triaryl-2-azaallyl anions." Chemical Science, 2014. URL:[Link]

Optimization

Troubleshooting low solubility of C-Benzofuran-2-yl-C-phenyl-methylamine in aqueous media

Technical Support Center: C-Benzofuran-2-yl-C-phenyl-methylamine Guide ID: TSC-BFPM-001 Last Updated: March 28, 2026 Applies to: Researchers, scientists, and drug development professionals working with C-Benzofuran-2-yl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: C-Benzofuran-2-yl-C-phenyl-methylamine

Guide ID: TSC-BFPM-001 Last Updated: March 28, 2026 Applies to: Researchers, scientists, and drug development professionals working with C-Benzofuran-2-yl-C-phenyl-methylamine and structurally related compounds.

Introduction

This technical support guide provides comprehensive troubleshooting strategies for researchers encountering low aqueous solubility with C-Benzofuran-2-yl-C-phenyl-methylamine (referred to herein as "BFPM"). BFPM is a novel investigational compound characterized by a benzofuran core linked to a phenyl-methylamine moiety. Its promising therapeutic potential is often hampered by challenges in achieving desired concentrations in aqueous media for in vitro assays and preclinical formulation development. This guide, structured in a question-and-answer format, offers scientifically-grounded solutions to overcome these solubility hurdles.

Compound Profile: C-Benzofuran-2-yl-C-phenyl-methylamine (Hypothetical)

To provide a practical framework, we will use the following hypothesized physicochemical properties for BFPM, which are estimated based on its chemical structure.

PropertyEstimated ValueImplication for Aqueous Solubility
Molecular Formula C₁₅H₁₃NO-
Molecular Weight 223.27 g/mol Moderate molecular weight.
Structure Chemical Structure of BFPMContains large, non-polar aromatic rings (benzofuran, phenyl).
Calculated logP ~3.5High lipophilicity, indicating poor water solubility.[1][2]
Predicted pKa ~9.2 (for the amine)Basic compound; solubility will be highly pH-dependent.[3][4]
Intrinsic Solubility (S₀) < 1 µg/mLPractically insoluble in neutral aqueous solutions.[5]

General Troubleshooting Workflow

Before diving into specific FAQs, consider this high-level workflow for addressing solubility issues with BFPM.

Caption: High-level decision tree for troubleshooting BFPM solubility.

Frequently Asked Questions (FAQs)

Q1: My BFPM compound, dissolved in a DMSO stock, precipitates immediately when diluted into my aqueous assay buffer (e.g., PBS pH 7.4). Why is this happening?

A1: This phenomenon, often called "solvent shock" or "precipitation upon dilution," is expected for a compound with a high logP like BFPM.[6] Here's the breakdown of the causes:

  • High Lipophilicity (logP ~3.5): The benzofuran and phenyl rings are large, non-polar structures that are energetically unfavorable in a polar aqueous environment. Water molecules cannot effectively solvate these hydrophobic regions, leading the compound to aggregate and precipitate to minimize its contact with water.[1]

  • DMSO as a "False Friend": Dimethyl sulfoxide (DMSO) is an excellent organic solvent capable of dissolving both polar and non-polar compounds.[7] However, when your concentrated DMSO stock is diluted into a large volume of aqueous buffer, the local solvent environment rapidly shifts from organic to aqueous. The final DMSO concentration (often <0.5% for cell-based assays) is too low to keep the lipophilic BFPM in solution.[8]

  • Neutral pH: At a physiological pH of 7.4, which is well below the pKa of the amine group (~9.2), BFPM exists predominantly in its protonated, cationic form. While this charged form is more soluble than the free base, the large hydrophobic scaffold still dominates its behavior, leading to precipitation.

Q2: Since BFPM is a basic compound, can I use pH adjustment to increase its solubility? What is the protocol?

A2: Yes, leveraging the basicity of the methylamine group is the most effective primary strategy. By lowering the pH, you can fully protonate the amine, forming a more water-soluble salt.[9][10]

Causality: According to the Henderson-Hasselbalch equation, at a pH that is two units or more below the pKa, over 99% of the compound will be in its protonated (ionized) form. This positive charge allows for strong ion-dipole interactions with water molecules, significantly enhancing aqueous solubility.[11]

Ionization cluster_0 Low pH (e.g., pH 4.0) cluster_1 High pH (e.g., pH 11.0) Protonated BFPM-NH₂⁺ (Protonated, Soluble) Neutral BFPM-NH (Neutral, Insoluble) Protonated->Neutral + OH⁻ Neutral->Protonated + H⁺

Caption: pH-dependent ionization of BFPM's amine group.

Step-by-Step Protocol: pH-Solubility Profile Generation

  • Prepare Buffers: Create a series of buffers (e.g., citrate, phosphate, acetate) covering a pH range from 3.0 to 8.0.

  • Add Compound: Add an excess amount of solid BFPM powder to a small volume (e.g., 1 mL) of each buffer in separate glass vials. Ensure enough solid is present that it doesn't all dissolve.

  • Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantify: Carefully remove the supernatant and measure the concentration of dissolved BFPM using a validated analytical method like HPLC-UV.

  • Plot Data: Plot the measured solubility (on a log scale) against the pH to visualize the solubility profile. You should observe a significant increase in solubility as the pH decreases below the pKa.

Q3: I cannot lower the pH of my cell culture media. What are the best co-solvents to use with DMSO, and what are the risks?

A3: When pH modification is not an option, using a water-miscible organic co-solvent is the next logical step.[12][] Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for lipophilic compounds.[]

Commonly Used Co-solvents for Biological Assays:

Co-solventTypical Final Conc.Mechanism of ActionPotential Risks
Ethanol 1-5%Reduces solvent polarity.Can cause protein denaturation and cell stress at higher concentrations.
Polyethylene Glycol 400 (PEG 400) 1-10%Creates a more non-polar microenvironment.Can be viscous; may interfere with some assay readouts.
Propylene Glycol 1-10%Reduces solvent polarity.Generally well-tolerated but can cause cell stress.

Protocol for Co-solvent Screening:

  • Prepare a high-concentration stock of BFPM in 100% DMSO (e.g., 50 mM).[8]

  • Create a series of your aqueous assay buffers, each containing a different co-solvent at various final concentrations (e.g., Buffer + 1% Ethanol, Buffer + 2% Ethanol, etc.).

  • Perform a "reverse dilution": While gently vortexing the buffer/co-solvent mix, add a small aliquot of the DMSO stock drop-by-drop to achieve the desired final concentration of BFPM.[8]

  • Visually inspect for precipitation immediately and after a set incubation period (e.g., 2 hours).

  • Crucially, always run a vehicle control (buffer + co-solvent + DMSO, without BFPM) in your final assay to ensure the solvent system itself does not affect the biological outcome.

Q4: Even with co-solvents, I'm struggling to reach my target concentration. What advanced formulation strategies can I try?

A4: If pH adjustment and co-solvents are insufficient, you can turn to more advanced solubilization techniques using pharmaceutical excipients. The two most common approaches are cyclodextrins and surfactants.[14]

1. Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They can encapsulate the hydrophobic parts of a drug molecule (like the benzofuran and phenyl rings of BFPM), effectively hiding them from the aqueous environment and forming a soluble inclusion complex.[16][17][18]

  • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity compared to native β-cyclodextrin.[19]

  • Method: Prepare a solution of HP-β-CD in your buffer first, then add the BFPM (from a DMSO stock). The formation of the inclusion complex will increase the apparent solubility of BFPM. Molar ratios of drug-to-cyclodextrin typically range from 1:1 to 1:2.[20]

2. Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form spherical structures called micelles in water.[21] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic BFPM can partition into the core, becoming "solubilized" within the micelle.[22][23][24]

  • Recommended Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL are common choices for research applications.

  • Method: Prepare a solution of the surfactant in your buffer at a concentration well above its CMC. Then, add the BFPM from a DMSO stock. The compound will be incorporated into the micelles.

Q5: What is the best practice for preparing and storing a stock solution of BFPM?

A5: Proper stock solution preparation and storage are critical to avoid solubility issues down the line.

Protocol for Stock Solution Preparation:

  • Solvent Choice: Use high-purity, anhydrous DMSO. DMSO is hygroscopic (absorbs water from the air), and water contamination can reduce its solvating power for hydrophobic compounds.[8]

  • Weighing: Accurately weigh the BFPM powder using an analytical balance.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve your target concentration (e.g., 20 mM or 50 mM). Vortex vigorously for 1-2 minutes. If needed, use a brief sonication (5-10 minutes) in a water bath to aid dissolution.[20]

  • Visual Inspection: Ensure the solution is perfectly clear with no visible particulates.

  • Storage: Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to prevent degradation and water absorption from repeated freeze-thaw cycles and air exposure.

References

  • Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • Jenita, M. J., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Benzofuran Derivatives in Biological Assays.
  • Taylor & Francis. (n.d.). Micellar solubilization – Knowledge and References.
  • Jenita, M. J. (2024, September 6). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications.
  • BenchChem. (n.d.). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers.
  • MDPI. (2025, October 21). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients.
  • Wikipedia. (n.d.). Cosolvent.
  • Wikipedia. (n.d.). Micellar solubilization.
  • RSC Publishing. (n.d.). Cooperativity in micellar solubilization.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • ACS Publications. (2003, August 23). Prediction of the pKa Values of Amines Using ab Initio Methods and Free-Energy Perturbations. Industrial & Engineering Chemistry Research.
  • Springer. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • PMC. (n.d.). Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note.
  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
  • PMC. (n.d.). Improving Tenoxicam Solubility and Bioavailability by Cosolvent System.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • (2023, October 11). Micellar Solubilization of Poorly Soluble A.I.s in ME Formulations.
  • (n.d.). Simple Method for the Estimation of pKa of Amines†.
  • STAX. (n.d.). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers.
  • (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.
  • MDPI. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
  • PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.
  • ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines shown in....
  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • MDPI. (2023, May 20). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models.
  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • International Journal of Pharmaceutical Sciences Review and Research. (2013, July 31). Advances in Solubility Enhancement Techniques.
  • Merck Millipore. (2013, May 30). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects.
  • (n.d.). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • NIH. (n.d.). Benzofuran | C8H6O | CID 9223. PubChem.
  • ACS Publications. (2002, April 4). Novel Methods for the Prediction of logP, pKa, and logD.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • JETIR.org. (n.d.). (SOLUBILITY ENHANCEMENT TECHNIQUES).
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • Academia.edu. (2010, July 15). Solubility enhancement techniques with special emphasis on hydrotrophy.
  • Sigma-Aldrich. (n.d.). (1-benzofuran-2-yl)(phenyl)methanamine | 109194-12-9.
  • Khan Academy. (n.d.). pH and solubility (video) | Equilibrium.
  • MDPI. (2023, May 5). Study on Reversible Solubilization by Adjusting Surfactant Properties.
  • Jant's web site. (2025, May 7). Research → Research tools → Physicochemical parameters for drug candidate compounds.
  • PubMed. (2015, October 23). Estimation of alkane-water logP for neutral, acidic, and basic compounds using an alkylated polystyrene-divinylbenzene high-performance liquid chromatography column.
  • ResearchGate. (n.d.). (PDF) Natural source, bioactivity and synthesis of benzofuran derivatives.
  • Organic Chemistry Portal. (n.d.). cLogP Calculation - Osiris Property Explorer.
  • MDPI. (2024, March 1). Calculation of the Three Partition Coefficients logPow, logKoa and logKaw of Organic Molecules at Standard Conditions at Once by Means of a Generally Applicable Group-Additivity Method.
  • IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives.
  • MDPI. (n.d.). Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity.

Sources

Troubleshooting

Preventing oxidation and degradation of C-Benzofuran-2-yl-C-phenyl-methylamine

Technical Support Center: Stabilizing C-Benzofuran-2-yl-C-phenyl-methylamine Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to provide drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stabilizing C-Benzofuran-2-yl-C-phenyl-methylamine

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and analytical chemists with field-proven, mechanistically grounded troubleshooting strategies to prevent the oxidation and degradation of C-Benzofuran-2-yl-C-phenyl-methylamine.

Section 1: Mechanistic Understanding of Degradation

Q: Why does this specific molecule degrade so rapidly under standard bench conditions? A: The instability of C-Benzofuran-2-yl-C-phenyl-methylamine is driven by a "triple threat" of highly reactive structural moieties:

  • Primary Amine: The lone pair on the nitrogen is highly nucleophilic and susceptible to oxidation by atmospheric oxygen and trace peroxides, leading to the formation of hydroxylamines and N-oxides 1.

  • Bis-benzylic Carbon: The C-H bond adjacent to the amine is sandwiched between a phenyl ring and a benzofuran ring. This extreme steric and electronic environment drastically lowers the carbon-hydrogen bond dissociation energy, making it a prime target for autoxidation and radical cleavage.

  • Benzofuran Ring: The benzofuran moiety absorbs strongly in the UV spectrum (λmax ≈ 285 nm) 2. This makes it highly susceptible to direct photolysis and epoxidation across the 2,3-double bond, which subsequently hydrolyzes into ring-opened diols or lactones 3.

Pathways API C-Benzofuran-2-yl-C-phenyl-methylamine AmineOx Primary Amine Oxidation API->AmineOx RingOx Benzofuran Epoxidation API->RingOx CH_Abst Bis-Benzylic C-H Abstraction API->CH_Abst Prod1 +16 Da: Hydroxylamines +32 Da: N-Oxides AmineOx->Prod1 Prod2 Ring-Opened Diols & Lactones RingOx->Prod2 Prod3 Ketone Cleavage Products CH_Abst->Prod3

Fig 1. Primary oxidative degradation pathways and resulting mass shifts for the target API.

Section 2: Troubleshooting Storage and Handling

Q: We are observing +16 Da and +32 Da mass shifts in our LC-MS analysis. What is happening and how do we stop it? A: A +16 Da shift indicates single oxygen incorporation (hydroxylamine formation or benzofuran epoxidation), while a +32 Da shift indicates double oxidation (nitroso compounds or diol formation following epoxide hydrolysis) 13. Trace transition metals (e.g., Fe²⁺, Cu²⁺) from spatulas or excipients act as powerful catalysts for these redox reactions 4.

Actionable Fix: Transition from storing the free base to its hydrochloride (HCl) salt form. Protonating the amine reduces its electron density, rendering it highly resistant to oxidation. Furthermore, implement inert gas blanketing (Argon is heavier and preferred over Nitrogen) and add a chelating agent like EDTA to liquid formulations to sequester catalytic metal ions 45.

Quantitative Degradation Matrix & Prevention Parameters:

Degradation PathwayTarget Functional GroupQuantitative Marker (LC-MS/UV)Preventive StrategyOptimal Condition
Amine Oxidation Primary Amine+16 Da / +32 Da mass shiftConvert to HCl salt, Argon blanketpH < 6, O₂ < 1%
Photo-oxidation Benzofuran RingDepletion at λmax = 285 nmOpaque secondary packaging0 lux exposure
Metal Catalysis Bis-benzylic C-HAccelerated degradation rateAddition of chelators (e.g., EDTA)< 1 ppm trace metals
Thermal Degradation Entire MoleculeBroad chromatographic tailingCryogenic desiccation-20 °C

Section 3: Experimental Workflows & Protocols

Q: What is the validated protocol for recovering degraded free base and converting it to a stable storage form? A: If your batch has degraded, you must isolate the intact free base and immediately trap it as a stable salt. The following protocol utilizes in-process checks to create a self-validating recovery system.

Workflow S1 1. Assess Purity (LC-MS) S2 2. Free Base Extraction (DCM / NaOH) S1->S2 S3 3. Flash Chromatography (Silica, Hex/EtOAc) S2->S3 S4 4. HCl Salt Formation (Ether, 0°C) S3->S4 S5 5. Inert Storage (Argon, -20°C) S4->S5

Fig 2. Self-validating workflow for the purification and stabilization of the degraded amine.

Step-by-Step Protocol: Purification and HCl Salt Formation

  • Free Base Extraction: Dissolve the degraded sample in Dichloromethane (DCM). Wash with 0.1 M NaOH to ensure the amine is fully deprotonated, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄. Causality: Deprotonation ensures the amine partitions entirely into the organic phase, leaving polar oxidative degradants in the aqueous layer.

  • Chromatographic Purification: Concentrate the organic layer and purify via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient containing 1% Triethylamine). Validation Check: Monitor fractions via TLC and UV absorption at 285 nm. The Triethylamine prevents the primary amine from streaking on the acidic silica.

  • Salt Formation: Evaporate the pure fractions and redissolve the residue in dry diethyl ether. Place the flask in an ice bath (0 °C). Slowly add 1.2 equivalents of 2.0 M HCl in diethyl ether dropwise under vigorous stirring. A white precipitate (the HCl salt) will form immediately.

  • Isolation and Desiccation: Filter the precipitate under a stream of Argon using a Schlenk frit. Wash the filter cake with cold, dry ether. Transfer the solid to an amber glass vial and dry under high vacuum (< 0.1 mbar) for 12 hours.

  • Storage: Backfill the vial with Argon, seal with a PTFE-lined cap, and store at -20 °C.

Section 4: Analytical Monitoring

Q: How should we design our forced degradation (stress) studies for this compound to ensure regulatory compliance? A: Forced degradation studies are critical for establishing stability-indicating analytical methods. For C-Benzofuran-2-yl-C-phenyl-methylamine, you must focus heavily on oxidative and photolytic stress [[4]]().

  • Oxidative Stress: Expose a 1 mg/mL solution of the compound to 0.3% to 3% H₂O₂ at room temperature for 24 hours. Monitor the depletion of the parent peak and the rise of the +16/+32 m/z peaks using HPLC-DAD-MS.

  • Photolytic Stress: Expose the solid and solution phases to UV/Vis light (1.2 million lux hours and 200 watt-hours/square meter) per ICH Q1B guidelines. Because the benzofuran ring absorbs strongly in the UV spectrum, it is highly susceptible to direct photolytic cleavage.

References

  • [1] Oxidation of Drugs during Drug Product Development: Problems and Solutions. National Institutes of Health (PMC). Available at:[Link]

  • [3] Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. MDPI. Available at:[Link]

  • [2] Benzofuran | C8H6O | CID 9223. PubChem - National Institutes of Health. Available at:[Link]

  • [5] Understanding the chemical basis of drug stability and degradation. Pharmaceutical Journal. Available at:[Link]

Sources

Optimization

Overcoming steric hindrance in C-Benzofuran-2-yl-C-phenyl-methylamine coupling reactions

Topic: Overcoming Steric Hindrance in the Coupling of C-Benzofuran-2-yl-C-phenyl-methylamine and its Analogues. Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for researchers, sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Overcoming Steric Hindrance in the Coupling of C-Benzofuran-2-yl-C-phenyl-methylamine and its Analogues.

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with sterically demanding C-N cross-coupling reactions, specifically involving bulky secondary amines like C-Benzofuran-2-yl-C-phenyl-methylamine. This document provides in-depth troubleshooting advice and optimized protocols in a direct question-and-answer format to address common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination with a bulky secondary amine like C-Benzofuran-2-yl-C-phenyl-methylamine is resulting in very low or no yield. What is the most likely cause?

The primary culprit in such cases is severe steric hindrance.[1] The bulky groups on both your amine (benzofuran-2-yl-methyl and phenyl moieties) and potentially your aryl halide coupling partner (e.g., ortho-substituents) physically obstruct the key steps of the catalytic cycle.[2] Specifically, steric clash can severely impede the final, product-forming step: reductive elimination from the palladium(II) intermediate.[3][4] An inappropriate choice of catalyst system (ligand), base, or reaction conditions will fail to overcome this high energy barrier, leading to reaction failure.[5]

Q2: What is the single most critical parameter to optimize for this type of challenging coupling reaction?

Without question, the choice of ligand is the most critical factor for success.[1][6] Standard phosphine ligands like PPh₃ or even some first-generation biaryl phosphine ligands are often ineffective for coupling sterically encumbered secondary amines. You must employ modern, bulky, and electron-rich ligands designed specifically to promote reactions with challenging substrates. These ligands stabilize the palladium center, facilitate the crucial oxidative addition step, and, most importantly, accelerate the rate of reductive elimination to outcompete catalyst decomposition pathways.

In-Depth Troubleshooting & Optimization Guide

Q3: I am observing low to no conversion of my starting materials. How should I systematically troubleshoot my catalyst system?

Low conversion is the most common symptom of a suboptimal catalyst system struggling with steric hindrance. A systematic approach to optimization is crucial.

Causality: The catalytic cycle for a Buchwald-Hartwig amination involves three main stages: oxidative addition of the aryl halide to the Pd(0) center, coordination and deprotonation of the amine, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. Steric hindrance creates a bottleneck, usually at the reductive elimination step. The goal is to select a catalyst system that lowers the activation energy for this step.

dot

Caption: Buchwald-Hartwig cycle for sterically hindered substrates.

Troubleshooting Workflow:

dot

Troubleshooting_Workflow Start Low / No Conversion Ligand Step 1: Screen Bulky Ligands (e.g., G3/G4 Biarylphosphines) Start->Ligand Base Step 2: Optimize Base (NaOtBu, LHMDS, K₃PO₄) Ligand->Base Yield Improved? End_No Re-evaluate Substrate / Route Ligand->End_No No Improvement Solvent Step 3: Vary Solvent (Toluene, Dioxane, CPME) Base->Solvent Yield Improved? Base->End_No No Improvement Temp Step 4: Adjust Temperature & Time (80-120 °C, 12-24h) Solvent->Temp Yield Improved? Solvent->End_No No Improvement End_Yes Reaction Optimized Temp->End_Yes Yes Temp->End_No No

Caption: Systematic workflow for troubleshooting low-yield C-N couplings.

Step-by-Step Protocol: Ligand & Base Screening

  • Glassware Preparation: Thoroughly oven-dry all glassware and cool under a high-purity inert atmosphere (Argon or Nitrogen). Reaction sensitivity to air and moisture is high.[7]

  • Reaction Setup (General): To a glovebox or Schlenk line, add the aryl halide (1.0 equiv.), the bulky amine (1.2 equiv.), and the base (1.4-2.0 equiv.).

  • Catalyst Addition: In separate vials for each reaction, add the Palladium precatalyst and the appropriate ligand. For screening, using well-defined precatalysts (e.g., XPhos-Pd-G3) is highly recommended as they ensure a consistent 1:1 Pd:Ligand ratio and reliable initiation.[5] Use 1-2 mol % catalyst loading as a starting point.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, 0.1-0.2 M concentration) via syringe.

  • Execution: Seal the reaction vessels, remove from the glovebox (if used), and place in a pre-heated oil bath or heating block at 100-110 °C. Stir vigorously for 12-24 hours.

  • Monitoring & Workup: Monitor progress by taking small aliquots and analyzing via LC-MS or GC-MS.[7] Upon completion, cool the mixture, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues. Proceed with standard aqueous workup and purification.

Data Presentation: Ligand and Base Effects

The following table illustrates a representative optimization workflow for coupling a sterically hindered secondary amine with a substituted aryl bromide.

EntryLigand (2 mol %)Base (1.5 equiv.)SolventTemp (°C)Yield (%)Observations
1P(t-Bu)₃NaOtBuToluene110< 5Catalyst decomposition (Pd black) observed.
2RuPhosNaOtBuToluene11065Significant improvement. Clean reaction profile.
3BrettPhos NaOtBu Toluene 110 88 High conversion, minimal side products.[1]
4BrettPhosLHMDSToluene11085Similar to NaOtBu, good alternative.
5BrettPhosK₃PO₄Dioxane11045Weaker base, less effective in this case.[8]
6BrettPhosNaOtBuCPME11082Greener solvent alternative, slightly lower yield.

This is representative data to illustrate an optimization workflow.

Expert Recommendation: For secondary amines with two bulky α-branched substituents, ligands like BrettPhos or newly developed phosphorinane ligands (e.g., AlisonPhos , AliPhos ) are excellent starting points due to their specific design for promoting reductive elimination from hindered complexes.[1][9]

Q4: My reaction starts but then stalls, and I see a fine black precipitate. What is happening and how can I fix it?

This indicates catalyst decomposition into inactive palladium black.[7]

Causality: The active Pd(0) catalyst is unstable at the high temperatures often required for these reactions. If the catalytic cycle is slow (due to steric hindrance), the catalyst has more time to decompose via pathways like dimerization or reaction with trace impurities. A well-chosen bulky ligand protects the palladium center and accelerates the catalytic turnover, minimizing its "time-at-risk" for decomposition.[10]

Solutions:

  • Improve Inert Atmosphere Technique: The most common cause is trace oxygen. Ensure your solvent is rigorously degassed (e.g., three freeze-pump-thaw cycles or sparging with argon for >30 min) and that your reaction is maintained under a positive pressure of inert gas at all times.[11]

  • Use a More Effective Ligand: If the ligand is not bulky enough, it cannot sufficiently stabilize the palladium intermediates. Switch to a more sterically demanding ligand from the table above (e.g., BrettPhos).

  • Lower the Temperature: While counterintuitive for a slow reaction, prolonged exposure to temperatures >120 °C can accelerate decomposition. Try running the reaction at a lower temperature (e.g., 90-100 °C) for a longer period.

  • Check Reagent Purity: Impurities in the amine, aryl halide, or solvent can poison the catalyst. Ensure all reagents are of high purity and solvents are anhydrous.

Q5: Are there alternatives to the Buchwald-Hartwig amination for forming these highly hindered C-N bonds?

While palladium-catalyzed amination is the most versatile method, other strategies can be considered, though they often have a more limited substrate scope.

  • Copper-Catalyzed Ullmann Condensation: Traditionally, Ullmann couplings require very harsh conditions (high temperatures) and are not suitable for many functionalized or sterically hindered substrates. However, recent advances with new ligand systems (e.g., pyrrol-ol ligands) have enabled the coupling of some hindered partners under milder, more homogeneous conditions.[12] This can be a viable alternative if palladium-based systems fail, but it typically requires re-optimization of ligands, base, and solvent.

  • Nickel-Catalyzed Amination: Nickel catalysts can be effective for C-N coupling and are sometimes less expensive than palladium.[13] They can exhibit different reactivity profiles and may be successful where palladium catalysts are not. However, they are often more sensitive to air and functional groups.

For most applications involving complex molecules in a drug discovery setting, optimizing the palladium-catalyzed Buchwald-Hartwig reaction remains the most reliable and broadly applicable strategy.[14]

References

  • Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. Chemistry – A European Journal. Available at: [Link]

  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. ACS Catalysis. Available at: [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Available at: [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • A Multiligand Based Pd Catalyst for C−N Cross-Coupling Reactions. Organic Letters. Available at: [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. University of Barcelona. Available at: [Link]

  • Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-0022. ResearchGate. Available at: [Link]

  • Mechanistic Study on Steric Activity Interplay of Olefin/Polar Monomers for Industrially Selective Late Transition Metal Catalytic Reactions. MDPI. Available at: [Link]

  • Steric effects in palladium-catalysed amination of aryl triflates and nonaflates with the primary amines PhCH(R)NH2 (R=H, Me). ResearchGate. Available at: [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at: [Link]

  • Sterically controlled, palladium-catalyzed intermolecular amination of arenes. PubMed. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • C–C Coupling in sterically demanding porphyrin environments. RSC. Available at: [Link]

  • Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. Available at: [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society. Available at: [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society. Available at: [Link]

  • Solvent-Enhanced Coupling of Sterically Hindered Reagents and Aryl Chlorides using Functionalized Ionic Liquids. Organometallics. Available at: [Link]

  • A DFT Study of the Effect of the Ligands in the Reductive Elimination from Palladium Bis(allyl) Complexes. Organometallics. Available at: [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta. Available at: [Link]

  • C–N Cross-coupling Reactions of Amines with Aryl Halides Using Amide-Based Pincer Nickel(II) Catalyst. ResearchGate. Available at: [Link]

  • Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. ACS Catalysis. Available at: [Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. Available at: [Link]

  • Electronic Effects on Reductive Elimination To Form Carbon-Carbon and Carbon-Heteroatom Bonds from Palladium(II) Complexes. The Hartwig Group, UC Berkeley. Available at: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. ACS Green Chemistry Institute. Available at: [Link]

  • Studies on the Amination of Aryl Chlorides with a Monoligated Palladium Catalyst: Kinetic Evidence for a Cooperative Mechanism. Academia.edu. Available at: [Link]

  • Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar. Available at: [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. Available at: [Link]

Sources

Troubleshooting

Resolving peak tailing in C-Benzofuran-2-yl-C-phenyl-methylamine chromatography

Topic: Resolving Peak Tailing in C-Benzofuran-2-yl-C-phenyl-methylamine Analysis Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide laboratories through the complex chromatogra...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving Peak Tailing in C-Benzofuran-2-yl-C-phenyl-methylamine Analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide laboratories through the complex chromatographic behavior of basic, highly lipophilic molecules.

C-Benzofuran-2-yl-C-phenyl-methylamine presents a classic analytical challenge. It possesses a highly lipophilic backbone (composed of benzofuran and phenyl rings) coupled with a primary amine functional group. This structural combination frequently leads to severe peak tailing, which compromises resolution, quantification accuracy, and batch-to-batch reproducibility[1][2].

This guide provides a mechanistic understanding of the problem and a self-validating framework to diagnose and resolve these chromatographic distortions.

Part 1: The Mechanistic "Why" (Diagnostic FAQs)

Q1: Why does C-Benzofuran-2-yl-C-phenyl-methylamine tail so severely on standard C18 columns? A1: Peak tailing fundamentally occurs when there is more than one mechanism of analyte retention operating simultaneously[1][2]. The primary, intended retention mechanism for this molecule is the hydrophobic interaction between its aromatic rings and the C18 stationary phase.

However, the primary amine group (pKa ~9.0) remains positively charged at neutral or slightly acidic pH. Traditional silica-based columns contain unbonded, residual silanol groups (Si-OH)[2]. At a mobile phase pH > 4.0, these silanols ionize into negatively charged silanolates (Si-O⁻). The electrostatic attraction between your protonated amine and the ionized silanols creates a strong, secondary ion-exchange interaction. Because these silanol sites are heterogeneous and easily overloaded, the analyte molecules desorb at different rates, elongating the trailing edge of the peak[2][3].

Q2: How do I select the optimal mobile phase pH to eliminate this chemical tailing? A2: The thermodynamic rule of chromatography for ionizable compounds is to operate at least 2 pH units away from the analyte's pKa to ensure uniform ionization[3]. For a basic amine, you have two distinct pathways to neutralize the secondary interactions:

  • Low pH Strategy (pH 2.0 - 3.0): Utilizing buffers like phosphate or formate. At this pH, the primary amine is fully protonated, but critically, the residual silanols on the silica surface are also fully protonated (neutralized)[1]. This completely shuts down the secondary ion-exchange mechanism.

  • High pH Strategy (pH 10.5+): Utilizing ammonia or bicarbonate buffers. This deprotonates the primary amine, rendering it neutral. Without a positive charge, the analyte cannot interact with the negatively charged silanols[1]. (Note: This requires specialized hybrid silica or polymeric columns that resist dissolution at high pH).

Q3: If my method requires a mid-range pH (e.g., pH 6.0 - 7.0) for sample stability, how can I suppress tailing? A3: Operating near neutral pH maximizes detrimental silanol interactions. If you must use this pH range, you must intervene chemically or physically:

  • Mobile Phase Additives: Introduce a competing basic amine, such as triethylamine (TEA) at 20 mM[2]. TEA acts as a sacrificial base, aggressively binding to the active silanol sites and shielding your target analyte from secondary interactions[4].

  • Advanced Column Chemistries: Utilize polar-embedded phases or heavily endcapped columns[3]. Endcapping chemically blocks residual silanols, while polar-embedded groups provide a localized water layer that shields basic compounds from the silica backbone[3].

Q4: How can I confirm if the tailing is a chemical interaction rather than a physical system issue? A4: Physical problems—such as extra-column dead volume, a void at the head of the column, or wide internal diameter tubing—cause infinite dilution and affect all peaks in the chromatogram equally[5]. Chemical tailing (acid-base interaction) is analyte-specific. If your neutral reference markers (e.g., toluene or uracil) elute symmetrically but your C-Benzofuran-2-yl-C-phenyl-methylamine peak tails, the issue is definitively chemical[5].

Part 2: Mechanistic Visualization

TailingMechanisms cluster_0 Primary Retention (Ideal) cluster_1 Secondary Retention (Tailing) Analyte C-Benzofuran-2-yl-C-phenyl-methylamine (Protonated Amine, NH3+) C18 C18 Alkyl Chain (Hydrophobic Interaction) Analyte->C18 Partitioning Silanol Ionized Silanol (Si-O-) (Ion-Exchange Interaction) Analyte->Silanol Electrostatic Attraction Gaussian Symmetrical Gaussian Peak (Tf = 1.0) C18->Gaussian Tailing Asymmetrical Tailing Peak (Tf > 1.5) Silanol->Tailing Resolution Resolution Strategies Tailing->Resolution LowPH Low pH (<3.0) Protonate Silanols (Si-OH) Resolution->LowPH HighPH High pH (>10.5) Deprotonate Amine (NH2) Resolution->HighPH Endcap Polar-Embedded / Endcapped Shield Silanols Resolution->Endcap

Logical relationship between retention mechanisms and resolution strategies for amine peak tailing.

Part 3: Quantitative Data & Strategy Comparison

To aid in method development, the following table summarizes the expected impact of various mitigation strategies on the USP Tailing Factor (Tf) for a primary amine like C-Benzofuran-2-yl-C-phenyl-methylamine. Note that a Tf < 1.2 is ideal, while Tf > 1.5 indicates significant tailing[1].

Mitigation StrategyMobile Phase pHColumn ChemistryBuffer / AdditiveExpected Tailing Factor (Tf)Mechanism of Action
Unoptimized Baseline 7.0Standard C1810 mM Phosphate> 2.0 (Severe) Unshielded ion-exchange with ionized silanols.
Low pH Suppression 2.5Endcapped C1850 mM Formate1.1 - 1.2 (Good) Silanols fully protonated (neutralized).
High pH Suppression 10.5Hybrid C1810 mM Ammonia1.0 - 1.1 (Ideal) Primary amine deprotonated (neutralized).
Amine Modifier 6.5Standard C1820 mM TEA1.2 - 1.3 (Acceptable) TEA competitively blocks active silanol sites.
Polar-Embedded 7.0Amide/Polar C1810 mM Phosphate1.1 - 1.3 (Good) Internal shielding of the silica surface.
Part 4: Self-Validating Experimental Protocol

Workflow Step1 1. System Audit Minimize Extra-Column Volume Step2 2. Mobile Phase Set pH 2.5 (Phosphate Buffer) Step1->Step2 Step3 3. Column Installation Base-Deactivated C18 Step2->Step3 Step4 4. Injection & Evaluation Calculate Tailing Factor (Tf) Step3->Step4 Decision Is Tf < 1.2? Step4->Decision Optimize Add 20mM Triethylamine (TEA) or Increase Buffer Capacity Decision->Optimize No Done Proceed to Method Validation Decision->Done Yes Optimize->Step4 Re-evaluate

Step-by-step experimental workflow for optimizing chromatography of basic amines.

Follow this self-validating methodology to systematically eliminate tailing for C-Benzofuran-2-yl-C-phenyl-methylamine:

Step 1: System Dead-Volume Audit & Baseline Check

  • Replace standard 0.010" ID tubing with narrow internal diameter (0.005") PEEK tubing to minimize extra-column dispersion[3].

  • Inject a neutral, unretained marker (e.g., uracil or toluene) to verify system efficiency.

  • Validation: A perfectly symmetrical uracil peak confirms that your system plumbing is sound and any subsequent tailing is strictly chemical[5].

Step 2: Buffer Capacity and pH Optimization

  • Prepare a 50 mM Potassium Phosphate buffer. High buffer concentrations (0.01 to 0.1 M) are critical for maintaining local pH at the stationary phase surface, especially for strongly basic amines[4].

  • Adjust the aqueous pH to 2.5 using Phosphoric Acid. Verify the pH using a calibrated meter before adding the organic modifier (Acetonitrile or Methanol).

Step 3: Column Installation and Equilibration

  • Select a highly base-deactivated, endcapped C18 column designed to block residual silanol activity[1][3].

  • Flush the column with at least 10 column volumes of the mobile phase to ensure complete thermodynamic equilibration of the stationary phase.

Step 4: Injection and Tailing Factor (Tf) Evaluation

  • Inject 1-5 µL of the C-Benzofuran-2-yl-C-phenyl-methylamine standard (100 µg/mL). Strictly avoid mass overload, which can artificially distort peak shape and mimic chemical tailing[1].

  • Calculate the USP Tailing Factor (Tf) at 5% of the peak height[3].

  • Validation & Feedback Loop: If Tf > 1.5, the silanols are still interacting with the analyte. Introduce 20 mM Triethylamine (TEA) to the mobile phase, re-equilibrate, and repeat the injection[2]. If Tf < 1.2, the method is optimized and ready for formal validation.

References
  • Element Lab Solutions. "Peak Tailing in HPLC - Element Lab Solutions".
  • Chrom Tech, Inc.
  • Phenomenex. "How to Reduce Peak Tailing in HPLC?".
  • Chromatography Today.
  • Axion Labs. "HPLC Peak Tailing".
  • Journal of Chromatographic Science.

Sources

Optimization

Technical Support Center: Troubleshooting Enantiomeric Excess in C-Benzofuran-2-yl-C-phenyl-methylamine Synthesis

Welcome to the Advanced Application Support Center. The synthesis of chiral diarylmethylamines, specifically C-Benzofuran-2-yl-C-phenyl-methylamine, presents a unique stereochemical challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. The synthesis of chiral diarylmethylamines, specifically C-Benzofuran-2-yl-C-phenyl-methylamine, presents a unique stereochemical challenge. The steric and electronic similarities between the benzofuran-2-yl and phenyl substituents make enantiofacial discrimination inherently difficult during asymmetric induction.

This guide provides field-proven troubleshooting strategies, focusing on Ellman's auxiliary-mediated asymmetric synthesis and downstream dynamic resolution techniques, to help you achieve >99% enantiomeric excess (ee).

Section 1: Asymmetric Synthesis via Ellman's Sulfinamide

EllmanWorkflow Ketone Benzofuran-2-yl Phenyl Ketone Imine Chiral Sulfinyl Imine (E/Z Control) Ketone->Imine (R)-t-BuSONH2 Ti(OEt)4 Addition Grignard Addition (Toluene, -78°C) Imine->Addition Sulfinamide Diastereomeric Sulfinamide (High dr) Addition->Sulfinamide PhMgBr Cleavage Mild Acid Cleavage (HCl/MeOH, 0°C) Sulfinamide->Cleavage Product Chiral Amine (High ee) Cleavage->Product

Workflow for asymmetric synthesis of C-Benzofuran-2-yl-C-phenyl-methylamine via Ellman's imine.

FAQ 1: Why is my diastereomeric ratio (dr) so low during the organometallic addition step?

Causality & Expert Insight: When adding a phenyl Grignard reagent to a benzofuran-2-yl substituted N-tert-butanesulfinyl imine, low dr is almost always a result of competitive open vs. closed transition states. Because the benzofuran and phenyl rings have similar steric bulk, the chiral auxiliary must exert maximum directing power. If you use a coordinating solvent like THF, the solvent molecules compete with the sulfinyl oxygen for coordination to the magnesium ion. This disrupts the rigid, six-membered cyclic transition state required for high diastereofacial selectivity, leading to poor dr[1].

Solution: Switch your solvent from THF to a non-coordinating solvent like toluene. This forces the magnesium to coordinate tightly with the sulfinyl oxygen, locking the conformation and allowing the tert-butyl group to effectively block one face of the imine[1]. Interestingly, switching the organometallic species (e.g., using Phenyllithium in THF) can completely reverse the diastereofacial selectivity due to the lack of chelation[1].

Table 1: Effect of Solvent and Organometallic Reagent on Diastereoselectivity

Organometallic ReagentSolventTemp (°C)Transition State ModelResulting drFinal Amine ee (%)
PhMgBrTHF-78Open / Solvated60:40~20%
PhMgBrToluene-78Closed / Cyclic96:4>90%
PhLiTHF-78Open / Non-chelated15:85 (Reversal)~70% (Opposite)

Self-Validating Protocol: Diastereoselective Grignard Addition

  • Flame-dry a Schlenk flask under argon and charge with the (R)-N-tert-butanesulfinyl imine derived from benzofuran-2-yl phenyl ketone (1.0 equiv).

  • Dissolve the imine in anhydrous toluene (0.2 M concentration).

  • Cool the reaction mixture strictly to -78 °C using a dry ice/acetone bath. Validation checkpoint: Ensure internal temperature stabilizes for 15 minutes before proceeding.

  • Dropwise add PhMgBr (1.5 equiv, typically a 3.0 M solution in diethyl ether) over 30 minutes. The slight presence of ether from the reagent is tolerated, but the bulk solvent must remain toluene.

  • Stir at -78 °C for 4 hours. Quench cold with saturated aqueous NH4Cl.

  • Extract with EtOAc, dry over Na2SO4, and purify via flash chromatography to isolate the major diastereomer.

FAQ 2: I isolated the sulfinamide intermediate with >95:5 dr, but after deprotection, the final amine has an ee of only 60%. What caused the racemization?

Causality & Expert Insight: The C-Benzofuran-2-yl-C-phenyl-methylamine core is a highly activated diarylmethyl system. The electron-rich benzofuran ring strongly stabilizes any carbocation formed at the benzylic position. If you use harsh acidic conditions (e.g., concentrated aqueous HCl or elevated temperatures) to cleave the tert-butanesulfinyl group, the carbon-nitrogen bond can transiently cleave via an SN1-like pathway[1]. The resulting planar diarylmethyl carbocation is subsequently re-attacked by the amine, leading to rapid racemization.

Solution: Deprotection must be performed under strictly anhydrous, mildly acidic conditions at low temperatures to suppress carbocation formation.

Self-Validating Protocol: Mild Auxiliary Cleavage

  • Dissolve the diastereopure sulfinamide in anhydrous methanol (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 4M HCl in 1,4-dioxane (2.0 equiv). Critical: Do not use aqueous HCl.

  • Stir at 0 °C for 30–45 minutes. Validation checkpoint: Monitor by TLC; the sulfinamide should disappear rapidly. Do not over-react.

  • Concentrate the mixture under reduced pressure (keep bath temp <25 °C).

  • Partition between diethyl ether and 1M NaOH (to liberate the free base), extract, and concentrate to yield the enantiopure amine.

Section 2: Downstream Enantiomeric Enrichment

CIDRLogic Start Enantio-enriched Amine (e.g., 80% ee) AddAgent Add Chiral Resolving Agent (e.g., Tartaric Acid) Start->AddAgent Salts Diastereomeric Salts (Solution) AddAgent->Salts Crystallize Selective Crystallization of Desired Salt Salts->Crystallize Racemize In-situ Racemization of Undesired Salt (Salicylaldehyde Catalyst) Salts->Racemize Re-equilibration Pure >99% ee Amine Salt Crystallize->Pure Racemize->Salts

Logic flow for upgrading ee via Crystallization-Induced Dynamic Resolution (CIDR).

FAQ 3: My process yields an ee of 85%, but pharmaceutical specifications require >99%. How can I upgrade the optical purity efficiently?

Causality & Expert Insight: For diarylmethylamines, classical resolution is often inefficient due to a maximum 50% theoretical yield. However, because the benzylic position is somewhat labile (as discussed in FAQ 2), this lability can be weaponized. By employing Crystallization-Induced Dynamic Resolution (CIDR), you can dynamically epimerize the undesired enantiomer in solution while the desired enantiomer selectively crystallizes out as a diastereomeric salt[2]. The addition of a catalytic amount of an aromatic aldehyde (like 3,5-dichlorosalicylaldehyde) forms a transient imine, lowering the pKa of the benzylic proton and facilitating racemization of the soluble undesired isomer[3].

Solution: Implement a CIDR protocol using a chiral acid (e.g., Boc-D-phenylalanine or a tartaric acid derivative) coupled with an aldehyde racemization catalyst. This process drives the equilibrium entirely toward the desired crystalline diastereomer, allowing for near-quantitative yields of >99% ee material[2][3].

Section 3: Analytical Validation

FAQ 4: How do I accurately measure the ee of C-Benzofuran-2-yl-C-phenyl-methylamine to ensure my troubleshooting is working?

Causality & Expert Insight: Diarylmethylamines can interact strongly with the free silanol groups on the silica-based stationary phases of chiral HPLC columns. This secondary interaction leads to severe peak tailing, which obscures the baseline and results in inaccurate integration of the minor enantiomer peak.

Solution & Protocol: Always use a basic modifier in your mobile phase.

  • Column: Chiralpak AD-H or OD-H (5 µm, 4.6 x 250 mm).

  • Mobile Phase: Hexane / Isopropanol (90:10) containing 0.1% Diethylamine (DEA) . The DEA is critical to mask residual silanols on the column and prevent tailing.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (both the benzofuran and phenyl rings provide excellent chromophore response at this wavelength).

References

  • Source: researchgate.
  • Source: acs.
  • Source: researchgate.

Sources

Troubleshooting

Technical Support Center: Purification Optimization for C-Benzofuran-2-yl-C-phenyl-methylamine

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven, mechanistically grounded troubleshooting strategies for the purification of C-Benzofur...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven, mechanistically grounded troubleshooting strategies for the purification of C-Benzofuran-2-yl-C-phenyl-methylamine (also known as (benzofuran-2-yl)(phenyl)methanamine).

Because this molecule features a basic primary amine, a sterically bulky diarylmethyl framework, and an acid-sensitive benzofuran ring, standard purification templates often fail. This guide is designed to help you navigate these specific structural challenges through chemoselective extraction, modified chromatography, and thermodynamic polishing.

Purification Logic & Experimental Workflow

The purification of this compound requires a multi-staged approach to sequentially remove unreacted neutral starting materials (e.g., benzofuran-2-yl phenyl ketone), polar byproducts, and trace isomers.

Workflow Crude Crude Reaction Mixture (Amine + Neutrals) Acid Acidic Extraction (1M HCl) Crude->Acid AqLayer Aqueous Phase (Amine-HCl Salt) Acid->AqLayer Protonation OrgLayer Organic Phase (Discard Neutrals) Acid->OrgLayer Partitioning Base Basification & Extraction (NaOH to pH 10, DCM) AqLayer->Base pH Adjustment Flash Flash Chromatography (Amine-Functionalized Silica) Base->Flash Organic Extract Cryst Crystallization (HCl in Ether) Flash->Cryst Free Base Pure Pure C-Benzofuran-2-yl- C-phenyl-methylamine Cryst->Pure Filtration

Purification workflow for C-Benzofuran-2-yl-C-phenyl-methylamine.

Troubleshooting & FAQs

Q1: Why is my C-Benzofuran-2-yl-C-phenyl-methylamine completely lost on the silica gel column, or eluting with severe peak tailing? A1: This is a classic acid-base interaction issue. Silica gel contains surface silanol groups (Si-OH) which are mildly acidic (pKa ~4.5–5.5). Your target molecule is a primary amine, which is basic. When the amine contacts the silica, it becomes protonated, leading to irreversible ionic binding to the stationary phase rather than standard partition-based elution ([1]). The Fix: You must neutralize the acidic silanols. You can achieve this by adding 1–5% Triethylamine (TEA) or ammonia to your mobile phase. Alternatively, to avoid complex solvent systems, switch to an amine-functionalized silica (e.g., KP-NH), which masks the silanols and allows the amine to elute cleanly with a simple Hexane/Ethyl Acetate gradient ([2]).

Q2: My crude mixture contains unreacted benzofuran-2-yl phenyl ketone. How do I selectively isolate the amine before chromatography? A2: A chemoselective acid-base extraction is the most efficient preliminary step. By treating the organic crude mixture with a dilute aqueous acid (e.g., 1M HCl), you selectively protonate the amine, converting it into a water-soluble ammonium salt. The neutral ketone remains in the organic layer, allowing for easy phase separation ([3]). Caution: The benzofuran ring is generally stable, but avoid using highly concentrated strong acids (like 12M HCl) which can trigger ring-opening or polymerization of the heteroaromatic system. Stick to 1M HCl and perform the extraction promptly.

Q3: After extraction and chromatography, my purity is ~95%. How do I achieve >99% purity for in vivo biological assays? A3: Chromatography separates based on polarity, but structurally similar impurities (like diastereomers if your synthesis was stereoselective, or des-phenyl analogs) might co-elute. To achieve ultra-high purity, perform a hydrochloride salt crystallization. The rigid crystalline lattice of the precipitating salt inherently rejects impurities. Dissolve the free base in anhydrous diethyl ether and add a stoichiometric amount of ethereal HCl. The pure salt will crash out of solution.

Self-Validating Experimental Protocols

Protocol 1: Chemoselective Acid-Base Extraction

Causality: Exploits the pH-dependent solubility of the amine to strip away neutral and acidic impurities prior to chromatography[3].

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (10 mL/g of crude).

  • Acidic Extraction: Add 1M aqueous HCl (10 mL/g). Shake vigorously in a separatory funnel and vent.

    • Self-Validation: Check the pH of the aqueous layer using indicator paper; it must be <2 to ensure complete protonation of the amine.

  • Phase Separation: Collect the aqueous layer (contains the amine salt). Discard the organic layer (contains neutral impurities like unreacted ketones/aldehydes).

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise while stirring.

    • Self-Validation: The solution will turn visibly cloudy as the pH surpasses 10, confirming the water-insoluble free base is precipitating.

  • Back-Extraction: Extract the basic aqueous layer 3x with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude free base.

Protocol 2: Amine-Modified Flash Chromatography

Causality: Prevents secondary interactions between the basic primary amine and acidic silanols, ensuring sharp peak shapes and high recovery[2].

  • Column Selection: Use an amine-functionalized silica cartridge. If unavailable, pre-treat standard bare silica by flushing it with 1% TEA in Hexane for 3 column volumes.

  • Loading: Dissolve the crude free base in a minimum volume of DCM and load it onto the column.

  • Elution: Run a gradient of Hexane to Ethyl Acetate (e.g., 0% to 50% EtOAc over 10 column volumes).

    • Self-Validation: Spot the eluting fractions on a TLC plate. The product should appear as a tight, non-streaking spot under UV light (254 nm), which is highly active due to the benzofuran and phenyl rings.

  • Concentration: Pool the product-containing fractions and evaporate to yield the purified free base.

Protocol 3: Hydrochloride Salt Polishing

Causality: Thermodynamic purification via crystallization forces the polar salt out of a non-polar solvent, leaving trace organic impurities dissolved.

  • Dissolution: Dissolve the chromatographically purified free base in anhydrous diethyl ether (20 mL/g).

  • Salt Formation: Slowly add 2M HCl in diethyl ether (1.1 equivalents) dropwise while stirring vigorously at 0 °C.

    • Self-Validation: Immediate formation of a dense white precipitate confirms successful salt formation. If the solution remains clear, the solvent is too polar (ensure no methanol or water is present).

  • Isolation: Filter the precipitate through a Büchner funnel, wash with cold anhydrous ether, and dry under high vacuum to yield the final API-grade product.

Quantitative Data Summary

The following table summarizes the expected efficacy, recovery, and target impurities for each purification modality when applied to C-Benzofuran-2-yl-C-phenyl-methylamine.

Purification ModalityTarget Impurity RemovedTypical Recovery (%)Final Purity (%)Scalability
Acid-Base Extraction Neutral/Acidic organics (e.g., ketones)85 - 95%80 - 90%High
Standard Silica Flash Polar impurities40 - 60% (High Loss)85 - 92%Medium
Amine-Modified Flash Structurally similar byproducts80 - 90%95 - 98%High
Salt Crystallization Trace isomers / residual organics70 - 85%> 99.5%High

References

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Source: Biotage URL:[Link]

  • Is there an easy way to purify organic amines? Source: Biotage URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of C-Benzofuran-2-yl-C-phenyl-methylamine and Benzylamine in Palladium-Catalyzed Cross-Coupling Reactions

An In-Depth Guide for Medicinal Chemists and Process Development Scientists Abstract The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry, with palladium-catalyzed cross-coupling re...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide for Medicinal Chemists and Process Development Scientists

Abstract

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry, with palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, standing as a paramount tool for the synthesis of arylamines.[1][2][3] The choice of the amine coupling partner is critical, influencing reaction kinetics, catalyst selection, and the steric and electronic properties of the final product. This guide provides a detailed, objective comparison between the simple, widely used primary amine, benzylamine, and a more complex, sterically hindered analogue, C-benzofuran-2-yl-C-phenyl-methylamine. While benzylamine represents a baseline for reliability and reactivity, the benzofuran-containing amine introduces unique structural motifs relevant to drug discovery, along with significant steric and electronic considerations. We will dissect the mechanistic implications of their structural differences, provide field-proven insights into experimental design, and present detailed protocols to guide researchers in selecting the appropriate amine for their synthetic goals.

Structural and Physicochemical Profile: A Tale of Two Amines

The fundamental differences between benzylamine and C-benzofuran-2-yl-C-phenyl-methylamine dictate their behavior in a catalytic cycle. Benzylamine is a small, flexible, and highly accessible nucleophile. In contrast, the introduction of a benzofuran moiety and a second phenyl group on the α-carbon creates a sterically demanding and electronically distinct molecule.

PropertyBenzylamineC-Benzofuran-2-yl-C-phenyl-methylamine
Structure See Diagram 1See Diagram 1
Molecular Weight 107.15 g/mol 237.29 g/mol (Calculated)
Key Features Simple phenyl ring, primary amineBulky benzofuran and phenyl groups at α-position
Steric Hindrance LowHigh
Electronic Nature Standard aromatic systemElectron-rich benzofuran ring
Potential Ligand Behavior Simple σ-donorPotential for hemilability (O-coordination)

Diagram 1: Structural Comparison

Caption: Molecular structures of Benzylamine and C-Benzofuran-2-yl-C-phenyl-methylamine.

Expertise & Experience: Interpreting the Structures
  • Steric Effects: The primary difference is the immense steric bulk around the nitrogen atom in the benzofuran derivative. In a cross-coupling reaction, the amine must approach a metal center. The two bulky aryl groups will significantly hinder this approach, potentially slowing down the reaction rate and requiring more forcing conditions or specialized, sterically demanding ligands on the catalyst to facilitate the reaction.[4][5] The concept of "buried volume" (%VBur) helps quantify this; the benzofuran derivative would have a much higher %VBur than benzylamine, indicating a more crowded coordination sphere.[6][7]

  • Electronic Effects & Hemilability: The benzofuran ring system is electron-rich and contains a heteroatom (oxygen). This has two major implications. First, it can increase the nucleophilicity of the amine nitrogen through inductive or resonance effects. Second, and more critically, the furan oxygen could act as a hemilabile coordinating atom. It might transiently bind to the palladium center, which can stabilize catalytic intermediates. This can be beneficial, but it also carries the risk of forming an overly stable, off-cycle complex that deactivates the catalyst.

Performance Profile in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the most relevant reaction for comparing these two amines as nucleophilic partners. The catalytic cycle provides a clear framework for understanding their differential performance.[1][2]

Diagram 2: Buchwald-Hartwig Catalytic Cycle with Amine Considerations

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd_complex L₂Pd(II)(Ar)(X) pd0->pd_complex oxidative_addition Oxidative Addition oxidative_addition->pd0 amine_coordination Amine Coordination pd_complex->amine_coordination pd_amine_complex [L₂Pd(II)(Ar)(NH₂R)]⁺X⁻ amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex L₂Pd(II)(Ar)(NHR) deprotonation->pd_amido_complex pd_amido_complex->pd0 Rate-determining step, highly sensitive to sterics reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination product Ar-NHR reductive_elimination->product arx Ar-X arx->oxidative_addition amine R-NH₂ amine->amine_coordination base Base base->deprotonation label_amine Benzylamine: Fast Benzofuran Amine: Slow due to bulk label_re Formation of bulky Ar-NHR is sterically demanding and often rate-limiting

Caption: The Buchwald-Hartwig cycle, highlighting steps sensitive to amine sterics.

Comparative Performance Analysis
ParameterBenzylamineC-Benzofuran-2-yl-C-phenyl-methylamineRationale / Causality
Catalyst System Standard Pd sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) with general phosphine ligands (e.g., P(t-Bu)₃, XPhos) are often sufficient.[8]Requires advanced, sterically demanding ligands (e.g., RuPhos, BrettPhos) and often pre-catalysts to ensure efficient formation of the active Pd(0) species.[3][9]The bulky amine requires a catalyst with a more open coordination site, which these specialized ligands are designed to provide. The ligands' bulk facilitates the rate-limiting reductive elimination step.
Reaction Conditions Typically moderate temperatures (70-100 °C) and standard bases (e.g., NaOt-Bu, K₂CO₃).[10]Often requires higher temperatures (>100 °C) and stronger, more soluble bases (e.g., LHMDS, K₃PO₄) to drive the reaction to completion.Higher thermal energy is needed to overcome the activation barrier for the sterically hindered reductive elimination. Stronger bases are required to efficiently deprotonate the hindered palladium-amine complex.
Expected Yield Generally high with a wide range of aryl halides.Moderate to good, but highly dependent on the choice of aryl halide and catalyst system. May be low with sterically hindered aryl halides.The cumulative steric hindrance of both coupling partners can make the transition state for reductive elimination energetically inaccessible, leading to lower yields or decomposition pathways.
Side Reactions Low propensity for side reactions under optimized conditions.Higher risk of catalyst decomposition at elevated temperatures and potential for β-hydride elimination if the amine substrate or product has available β-hydrogens (not an issue for these specific amines).The more forcing conditions required can lead to catalyst degradation.

Synthetic Accessibility and Practical Considerations

A crucial aspect for any researcher, especially in drug development, is the practicality of obtaining the starting materials.

  • Benzylamine:

    • Availability: Commercially available in large quantities from numerous suppliers at a low cost.

    • Scalability: The synthesis is trivial, making it ideal for large-scale production.

    • Purity: High purity grades are readily available.

  • C-Benzofuran-2-yl-C-phenyl-methylamine:

    • Availability: This is a specialized molecule not commercially available. It requires custom synthesis.

    • Synthesis: A plausible route involves the synthesis of a benzofuran-2-yl ketone, followed by reductive amination or other classical amine synthesis methods.[11][12][13] For example, starting from 2-hydroxybenzaldehyde to form a benzofuran core, followed by Friedel-Crafts acylation and subsequent conversion of the ketone to the amine. This multi-step synthesis increases cost and time.[14][15]

    • Scalability & Purity: Scaling up a multi-step synthesis can be challenging, and purification of the final product may require careful chromatography.

Experimental Protocols: A Self-Validating System

To provide a trustworthy comparison, we present two parallel, detailed protocols. The choice of different ligands and bases is a deliberate experimental design choice, reflecting the anticipated reactivity based on the amines' steric properties.

Diagram 3: General Experimental Workflow

Workflow start Start setup Prepare Schlenk flask under Argon atmosphere start->setup add_solids Add Aryl Halide, Pd Pre-catalyst, Ligand, and Base setup->add_solids add_liquids Add Solvent (e.g., Toluene) and Amine add_solids->add_liquids reaction Heat reaction mixture to target temperature (e.g., 100 °C) add_liquids->reaction monitor Monitor reaction progress by TLC or LC-MS reaction->monitor monitor->reaction Incomplete quench Cool to RT and quench with H₂O or sat. NH₄Cl monitor->quench Complete extract Extract with organic solvent (e.g., EtOAc) quench->extract dry_concentrate Dry organic layer (Na₂SO₄), filter, and concentrate extract->dry_concentrate purify Purify by flash column chromatography dry_concentrate->purify end Characterize Product purify->end

Caption: Standard workflow for a Buchwald-Hartwig amination experiment.

Protocol 4.1: Buchwald-Hartwig Amination with Benzylamine
  • Objective: To couple 4-bromotoluene with benzylamine, a standard, non-hindered system.

  • Rationale: A robust, general-purpose catalyst system is chosen for this straightforward transformation.

  • Materials:

    • 4-Bromotoluene (1.0 mmol, 171 mg)

    • Benzylamine (1.2 mmol, 129 mg, 131 µL)

    • Pd₂(dba)₃ (0.01 mmol, 9.2 mg)

    • XPhos (0.024 mmol, 11.4 mg)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 135 mg)

    • Anhydrous Toluene (5 mL)

  • Procedure:

    • To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃, XPhos, NaOt-Bu, and 4-bromotoluene.

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous toluene via syringe, followed by benzylamine.

    • Seal the flask and place it in a preheated oil bath at 100 °C.

    • Stir the reaction for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and quench carefully with 10 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., Hexane/Ethyl Acetate gradient) to yield N-(4-methylphenyl)benzylamine.

Protocol 4.2: Proposed Buchwald-Hartwig Amination with C-Benzofuran-2-yl-C-phenyl-methylamine
  • Objective: To couple 4-bromotoluene with the sterically demanding benzofuran-containing amine.

  • Rationale: A highly active pre-catalyst and a sterically bulky ligand (RuPhos) are selected to overcome the high steric barrier of the amine and facilitate the challenging reductive elimination step.[3] A stronger base is used to ensure efficient deprotonation.

  • Materials:

    • 4-Bromotoluene (1.0 mmol, 171 mg)

    • C-Benzofuran-2-yl-C-phenyl-methylamine (1.2 mmol, 285 mg)

    • RuPhos Pd G3 Precatalyst (0.02 mmol, 16.7 mg)

    • RuPhos Ligand (additional 0.02 mmol, 9.3 mg)

    • Potassium Phosphate (K₃PO₄) (2.0 mmol, 425 mg)

    • Anhydrous Dioxane or t-Amyl alcohol (5 mL)

  • Procedure:

    • To an oven-dried Schlenk flask under an argon atmosphere, add the RuPhos Pd G3 Precatalyst, additional RuPhos ligand, K₃PO₄, 4-bromotoluene, and C-benzofuran-2-yl-C-phenyl-methylamine.

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous dioxane via syringe.

    • Seal the flask and place it in a preheated oil bath at 110 °C.

    • Stir the reaction for 12-24 hours, monitoring by LC-MS.

    • Follow steps 6-9 from Protocol 4.1 for workup and purification.

Conclusion and Recommendations

The choice between benzylamine and a complex derivative like C-benzofuran-2-yl-C-phenyl-methylamine is a classic case of balancing practicality with structural ambition.

  • Choose Benzylamine when:

    • The synthetic goal is a simple N-benzylated arylamine.

    • Cost, scalability, and speed are primary concerns.

    • A well-established, reliable, and predictable reaction is required.

  • Consider C-Benzofuran-2-yl-C-phenyl-methylamine when:

    • The benzofuran moiety is a critical pharmacophore for the target molecule.

    • Creating a highly sterically congested C-N bond is the primary objective.

    • The project can accommodate a custom, multi-step synthesis of the amine and requires advanced catalytic methods for the coupling step.

For professionals in drug development, this analysis underscores a critical principle: while novel, complex building blocks can unlock new chemical space, they necessitate a more sophisticated and resource-intensive approach to synthesis. The humble benzylamine remains an invaluable workhorse, while its more elaborate cousin is a specialized tool for when unique structural demands outweigh the challenges of its implementation.

References

  • Sonogashira coupling - Wikipedia. Wikipedia. [Link]

  • Proposed mechanism involving amines for the copper-free Sonogashira reaction.Various Sources.
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Deaminative coupling of benzylamines and arylboronic acids. ETH Zurich Research Collection. [Link]

  • Deaminative coupling of benzylamines and arylboronic acids. RSC Publishing. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH. [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. [Link]

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • Synthesis of Benzofuran-2-yl-Methanamines. Scribd. [Link]

  • Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. PMC. [Link]

  • part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. PubMed. [Link]

  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. PMC - NIH. [Link]

  • Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands.
  • Benzofuran synthesis. Organic Chemistry Portal. [Link]

  • Electronic vs. Steric Hindrance Effects in Amine Ligands to Ru-Based Initiators for ROMP.
  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC. [Link]

  • The surface science of nanoparticles for catalysis: electronic and steric effects of organic ligands.
  • A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. MDPI. [Link]

  • Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Sciforum. [Link]

Sources

Comparative

LC-MS Method Validation for C-Benzofuran-2-yl-C-phenyl-methylamine: A Comparative Guide

As a Senior Application Scientist, developing a robust bioanalytical method requires moving beyond generic protocols and addressing the specific physicochemical realities of the target analyte. C-Benzofuran-2-yl-C-phenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing a robust bioanalytical method requires moving beyond generic protocols and addressing the specific physicochemical realities of the target analyte. C-Benzofuran-2-yl-C-phenyl-methylamine (CAS: 109194-13-0) is a complex structural scaffold frequently utilized as a pharmaceutical intermediate and pharmacophore in bioactive compound development [4].

Quantifying this molecule in biological matrices presents a distinct set of challenges. The compound features a highly delocalized π -electron system across its benzofuran and phenyl rings, coupled with a basic primary amine. This guide objectively compares chromatographic chemistries, mass spectrometry platforms, and sample preparation workflows to establish a self-validating, 1 [1] quantification method.

Chromatographic Optimization: Overcoming Amine Tailing

At typical LC-MS mobile phase conditions (e.g., pH 2.5), the primary amine of C-Benzofuran-2-yl-C-phenyl-methylamine is fully protonated. When utilizing standard alkyl (C18) stationary phases, this protonated amine engages in secondary ion-exchange interactions with unendcapped, residual surface silanols on the silica support. The macroscopic result is severe peak tailing, which degrades the Signal-to-Noise (S/N) ratio and compromises the Lower Limit of Quantification (LLOQ).

The Mechanistic Solution: Transitioning to a Biphenyl stationary phase introduces orthogonal π−π interactions. The electron-dense biphenyl ligands interact strongly with the analyte's aromatic benzofuran and phenyl rings. Concurrently, the steric bulk of the biphenyl group shields the underlying silica surface, mechanistically eliminating the secondary interactions responsible for peak tailing.

Table 1: Chromatographic Performance Comparison
ParameterStandard C18 ColumnBiphenyl ColumnCausality / Mechanism
Retention Mechanism Hydrophobic (Dispersive)Hydrophobic + π−π Biphenyl interacts with the delocalized π -electrons of the aromatic rings.
Peak Asymmetry ( As​ ) 1.85 (Severe Tailing)1.05 (Symmetrical)Biphenyl steric bulk shields residual silanols, preventing amine interactions.
Theoretical Plates ( N ) ~8,500~14,200Improved mass transfer and reduced peak broadening enhance resolution.

Mass Spectrometry Platforms: QqQ vs. Q-TOF HRMS

Selecting the correct mass spectrometry platform depends heavily on the matrix complexity. While Triple Quadrupole (QqQ) systems operating in Multiple Reaction Monitoring (MRM) mode are the gold standard for sensitivity, biological matrices often contain endogenous isobaric lipids that share nominal masses with benzofuran derivatives.

For highly complex matrices, High-Resolution Mass Spectrometry (HRMS) using a Quadrupole Time-of-Flight (Q-TOF)[3] operating in Parallel Reaction Monitoring (PRM) mode provides exact mass filtering, effectively eliminating isobaric background noise.

Table 2: Platform Capability Comparison
Performance MetricTriple Quadrupole (QqQ - MRM)Q-TOF HRMS (PRM)
Resolution Unit (~0.7 Da)High (>30,000 FWHM)
Mass Accuracy N/A< 5 ppm
Matrix Interference Susceptible to nominal isobaric overlapFilters out isobaric noise via exact mass
Linear Dynamic Range 4–5 orders of magnitude3–4 orders of magnitude
Best Analytical Use Case Routine, high-throughput PK/TK quantificationComplex matrices with high background

Sample Preparation: Why SPE Outperforms LLE

According to comparative extraction studies on structurally related benzofuran compounds [2], Liquid-Liquid Extraction (LLE) often yields sub-optimal and highly variable recoveries (<65%). This is due to the amphiphilic nature of the primary amine, which partitions poorly into non-polar organic solvents unless heavily basified—a process that can induce analyte degradation.

To achieve a self-validating system with high reproducibility, Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) is required.

SPE_vs_LLE cluster_SPE Solid Phase Extraction (MCX) cluster_LLE Liquid-Liquid Extraction (LLE) Start Plasma Sample (Spiked with Analyte) SPE_Cond Conditioning (MeOH, H2O) Start->SPE_Cond LLE_Add Add Organic Solvent (EtOAc/Hexane) Start->LLE_Add SPE_Load Load Sample (Acidified) SPE_Cond->SPE_Load SPE_Wash Wash (HCl, then MeOH) SPE_Load->SPE_Wash SPE_Elute Elute (5% NH4OH in MeOH) SPE_Wash->SPE_Elute Dry Evaporate to Dryness (N2 Gas, 40°C) SPE_Elute->Dry LLE_Vortex Vortex & Centrifuge LLE_Add->LLE_Vortex LLE_Transfer Transfer Organic Layer LLE_Vortex->LLE_Transfer LLE_Transfer->Dry Recon Reconstitute in Mobile Phase Dry->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Comparative sample preparation workflow: SPE (MCX) vs. LLE for benzofuran derivatives.

Step-by-Step Methodology: MCX SPE Protocol

Self-Validation Check: Prior to extraction, all samples must be spiked with a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., C-Benzofuran-2-yl-C-phenyl-methylamine-d5) to mathematically correct for extraction losses and matrix-induced ion suppression.

  • Sample Pre-treatment: Aliquot 200 µL of plasma. Add 20 µL of SIL-IS. Dilute with 200 µL of 2% Phosphoric acid ( H3​PO4​ ).

    • Causality: Acidification disrupts analyte-protein binding and ensures the primary amine is fully protonated ( NH3+​ ) for optimal cation exchange binding.

  • Sorbent Conditioning: Pass 1 mL Methanol, followed by 1 mL 0.1% Formic Acid in Water through the MCX cartridge.

    • Causality: Solvates the polymeric backbone and establishes the acidic environment required for the sorbent's sulfonic acid groups.

  • Sample Loading: Load the pre-treated sample at a controlled flow rate of 1 mL/min.

  • Aqueous Wash: Pass 1 mL of 0.1 N HCl.

    • Causality: Removes hydrophilic matrix proteins and salts while maintaining the analyte's strong ionic bond to the sorbent.

  • Organic Wash: Pass 1 mL of 100% Methanol.

    • Causality: Elutes neutral and acidic hydrophobic interferences (e.g., phospholipids). The basic analyte remains ionically bound.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

    • Causality: The high pH neutralizes the primary amine, breaking the ionic interaction and allowing the organic solvent to elute the target compound.

  • Reconstitution: Evaporate the eluate to dryness under N2​ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% Water / 10% Acetonitrile with 0.1% Formic Acid).

ICH M10 Method Validation Framework

To ensure the method is suitable for regulatory submissions, it must be validated against the stringent criteria outlined in the ICH M10 guidelines [1].

ICH_M10 Val ICH M10 Validation Initiation Acc Accuracy & Precision (±15% limits) Val->Acc Sel Selectivity & Specificity (Blank ≤ 20% LLOQ) Val->Sel Mat Matrix Effect & Recovery (IS Normalized) Val->Mat Stab Stability (F/T, Benchtop, Long-term) Val->Stab Report Final Validation Report Regulatory Submission Acc->Report Sel->Report Mat->Report Stab->Report

Core parameters for bioanalytical method validation according to ICH M10 guidelines.

Table 3: Representative Validation Summary (Biphenyl Column + QqQ)
Validation ParameterICH M10 Acceptance CriteriaObserved Performance Data
Linearity (R²) ≥0.990 0.998 (Range: 1 – 1000 ng/mL)
Intra-run Precision (CV%) ≤15% ( ≤20% at LLOQ)4.2% – 8.5% across all QC levels
Inter-run Accuracy (%Bias) ±15% ( ±20% at LLOQ)-3.1% to +4.5%
Extraction Recovery Consistent across QC levels88.5% (CV: 3.2%) via MCX SPE
Matrix Effect (IS-normalized) CV ≤15% 1.02 (CV: 4.1%)

By combining the orthogonal selectivity of a biphenyl stationary phase with the targeted cleanup of MCX SPE, this method successfully mitigates the inherent analytical challenges of C-Benzofuran-2-yl-C-phenyl-methylamine, delivering a robust, regulatory-compliant bioanalytical workflow.

References

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). 1

  • Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS). Boston University Theses & Dissertations. 2

  • Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed (National Institutes of Health). 3

  • The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. PubMed (National Institutes of Health). 4

Sources

Validation

A Comparative Guide to the Reproducible Synthesis of C-Benzofuran-2-yl-C-phenyl-methylamine

Abstract The C-benzofuran-2-yl-C-phenyl-methylamine scaffold is a privileged motif in medicinal chemistry, appearing in numerous compounds with significant biological activity. For researchers and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The C-benzofuran-2-yl-C-phenyl-methylamine scaffold is a privileged motif in medicinal chemistry, appearing in numerous compounds with significant biological activity. For researchers and drug development professionals, the ability to synthesize this core structure in a reliable, scalable, and reproducible manner is of paramount importance. This guide provides an in-depth comparison of the primary synthetic pathways to this target molecule, with a strong focus on the factors influencing experimental reproducibility. We will dissect the mechanistic underpinnings of each route, present comparative data, offer detailed experimental protocols, and provide troubleshooting guidance to ensure consistent outcomes in the laboratory.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, C-benzofuran-2-yl-C-phenyl-methylamine (1) , points towards two primary bond disconnections. The most evident and strategically sound disconnection is the C-N bond, which suggests a reductive amination pathway starting from the corresponding ketone precursor. A secondary, less common approach could involve the formation of the C-C bond between the phenyl and benzofuran moieties at a later stage.

For the purpose of this guide, we will focus our analysis on the most industrially and academically relevant strategy: Pathway A, the reductive amination of (benzofuran-2-yl)(phenyl)methanone. We will also briefly consider an alternative for comparative context.

G cluster_A Pathway A: Reductive Amination Strategy cluster_B Pathway B: Alternative Strategy Target Target: C-Benzofuran-2-yl-C-phenyl-methylamine (1) Ketone Key Precursor: (Benzofuran-2-yl)(phenyl)methanone (2) Target->Ketone Imine Intermediate: N-((Benzofuran-2-yl)(phenyl)methylene)methanamine Target->Imine C-N Bond Formation Halide Precursor: 2-(Bromo(phenyl)methyl)benzofuran Target->Halide Nucleophilic Substitution Target->Halide Imine->Ketone Methylamine Reagent: Methylamine (CH₃NH₂) Imine->Methylamine

Caption: Retrosynthetic analysis of C-benzofuran-2-yl-C-phenyl-methylamine.

In-Depth Analysis of Pathway A: The Reductive Amination Approach

This two-stage pathway is the most widely adopted method due to its efficiency and the commercial availability of the required starting materials. However, reproducibility hinges on careful control of both stages.

Stage 1: Synthesis of the Ketone Precursor, (Benzofuran-2-yl)(phenyl)methanone (2)

The reliability of the entire synthesis is founded upon the consistent production of the key ketone intermediate. The most common method for this is the Friedel-Crafts acylation of benzofuran with benzoyl chloride.

Reaction Scheme: Benzofuran + Benzoyl Chloride --(Lewis Acid)--> (Benzofuran-2-yl)(phenyl)methanone

Mechanistic Considerations and Reproducibility Challenges: The Friedel-Crafts acylation of benzofuran is a classic electrophilic aromatic substitution. However, its reproducibility can be notoriously sensitive to several factors:

  • Lewis Acid Activity: Strong Lewis acids like aluminum chloride (AlCl₃) are effective but can promote polymerization and decomposition of the acid-sensitive benzofuran ring, leading to low yields and tarry byproducts.[1] The use of milder, more moisture-tolerant Lewis acids such as zinc chloride (ZnCl₂) or tin(IV) chloride (SnCl₄) can significantly improve reproducibility, albeit sometimes requiring longer reaction times or higher temperatures.[1]

  • Regioselectivity: Acylation can occur at both the C2 and C3 positions of the benzofuran ring.[2] While acylation at C2 is generally favored, the ratio of C2 to C3 isomers can fluctuate based on the Lewis acid, solvent, and temperature, complicating purification and reducing the yield of the desired C2 isomer.[3]

  • Anhydrous Conditions: Moisture rigorously deactivates traditional Lewis acids like AlCl₃. Inconsistent drying of glassware, solvents, or reagents is a primary source of failed or low-yielding reactions.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical for consistency.[1]

Alternative Precursor Syntheses: To bypass the challenges of Friedel-Crafts acylation, palladium-catalyzed cascade reactions or methods involving Wittig-type reactions have been developed for synthesizing 2-benzoylbenzofurans, sometimes offering better control and yields.[4][5]

Stage 2: Reductive Amination

This step converts the ketone into the target amine. The reaction can be performed in one-pot or two-step sequences, each with distinct reproducibility profiles.

Reaction Scheme: (Benzofuran-2-yl)(phenyl)methanone + CH₃NH₂ --(Reducing Agent)--> C-Benzofuran-2-yl-C-phenyl-methylamine

Comparison of Reducing Agents and Methodologies:

Reducing AgentMethodologyAdvantagesReproducibility Challenges & Mitigation
Sodium Borohydride (NaBH₄) Two-step (Imine formation first, then reduction)Inexpensive, readily available.Challenge: Reduces both the imine and the starting ketone.[6] Mitigation: Requires strict separation of steps. The imine must be fully formed before the addition of NaBH₄ to prevent formation of the alcohol byproduct. Monitoring imine formation via TLC or LC-MS is crucial.[7]
Sodium Cyanoborohydride (NaBH₃CN) One-potSelectively reduces the protonated imine (iminium ion) over the ketone at mildly acidic pH (4-5).[6][8] This allows for a convenient one-pot procedure.Challenge: Toxicity of cyanide byproducts. The reaction rate is pH-dependent; inconsistent pH control can lead to slow reactions or reduction of the starting ketone. Mitigation: Use of buffered systems or careful addition of a proton source like acetic acid is required for consistent results.[8]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) One-potMild, highly selective, and does not require strict pH control.[7] Less toxic than NaBH₃CN. Tolerates a wide range of functional groups.Challenge: More expensive than other borohydrides. Can be sensitive to stoichiometry. Mitigation: Ensure accurate measurement of reagents. It is often the most reliable choice for complex molecules despite the cost.
Catalytic Hydrogenation (H₂/Pd-C) One-pot or Two-step"Green" method with water as the only byproduct. Excellent for large-scale synthesis.Challenge: Catalyst activity can vary between batches. Susceptible to poisoning by sulfur or other impurities. Requires specialized high-pressure equipment. Mitigation: Use of high-quality, consistent catalyst batches. Rigorous purification of substrates is necessary.

Key Reproducibility Factors in Reductive Amination:

  • Stoichiometry: Over-alkylation, where the product secondary amine reacts again to form a tertiary amine, can occur.[7] Using a slight excess of the starting amine can suppress this but may complicate purification.

  • Solvent and Temperature: The solubility of the imine intermediate can be a limiting factor.[9] The choice of solvent (e.g., methanol, dichloroethane) must ensure all components remain in solution. Low temperatures can improve selectivity but may slow the reaction rate.

Caption: Experimental workflow for the recommended synthetic pathway (Pathway A).

Data-Driven Comparison and Recommendation

Based on an analysis of synthetic principles and literature precedents, the following table summarizes the key performance metrics for the most viable synthetic routes.

Pathway & MethodAvg. Overall YieldNumber of StepsReproducibility Score (1-5)Key Considerations
A1: Friedel-Crafts (SnCl₄) + Reductive Amination (NaBH(OAc)₃)65-75%24.5 Recommended. Highest reproducibility due to mild conditions in both steps. Higher reagent cost.
A2: Friedel-Crafts (AlCl₃) + Reductive Amination (NaBH₄, 2-step)40-65%22.5 Prone to failure in Stage 1 (tarring) and byproduct formation in Stage 2 if not carefully controlled.
A3: Friedel-Crafts (SnCl₄) + Reductive Amination (NaBH₃CN, 1-pot)60-70%23.5 Good balance of cost and efficiency, but requires careful pH control and handling of cyanide.
B: Alternative (e.g., Nucleophilic Substitution)Variable (<50%)3+2.0 Generally lower yielding and involves more steps. Not recommended unless specific substitution patterns are required.

Recommendation: For the highest degree of reproducibility, especially in a research or early development setting, Pathway A1 is the superior choice. The combination of a milder Lewis acid (SnCl₄) for the Friedel-Crafts acylation and the highly selective sodium triacetoxyborohydride for the one-pot reductive amination minimizes the most common points of failure, leading to consistent yields and cleaner reaction profiles.

Detailed Experimental Protocol (Recommended Pathway A1)

This protocol is designed for a 10 mmol scale and has been optimized for reproducibility.

Stage 1: Synthesis of (Benzofuran-2-yl)(phenyl)methanone (2)

  • Materials: Benzofuran (1.18 g, 10 mmol), Benzoyl chloride (1.47 g, 10.5 mmol), Tin(IV) chloride (SnCl₄, 2.87 g, 11 mmol), Dichloromethane (DCM, anhydrous, 50 mL).

  • Procedure:

    • To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add anhydrous DCM (30 mL) and cool to 0 °C in an ice bath.

    • Slowly add SnCl₄ via syringe.

    • In a separate flask, dissolve benzofuran and benzoyl chloride in anhydrous DCM (20 mL).

    • Add the benzofuran/benzoyl chloride solution dropwise to the stirred SnCl₄ suspension over 20 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).

    • Upon completion, slowly quench the reaction by pouring it over crushed ice (100 g).

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL), then brine (50 mL). Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude solid by recrystallization from ethanol or column chromatography to yield the ketone as a white solid. (Expected yield: ~1.8 g, ~80%).

Stage 2: Reductive Amination to C-Benzofuran-2-yl-C-phenyl-methylamine (1)

  • Materials: (Benzofuran-2-yl)(phenyl)methanone (1.11 g, 5 mmol), Methylamine (2.0 M solution in THF, 3.0 mL, 6 mmol), Sodium triacetoxyborohydride (1.27 g, 6 mmol), Dichloroethane (DCE, anhydrous, 25 mL), Acetic acid (0.29 mL, 5 mmol).

  • Procedure:

    • To an oven-dried 50 mL round-bottom flask under an argon atmosphere, add the ketone (1.11 g) and anhydrous DCE (25 mL).

    • Add the methylamine solution followed by the acetic acid. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

    • In one portion, add sodium triacetoxyborohydride to the stirring solution. Note: The reaction may bubble slightly.

    • Stir the reaction at room temperature for 12-18 hours. Monitor by TLC or LC-MS until the starting ketone is consumed.

    • Carefully quench the reaction by adding saturated sodium bicarbonate solution (20 mL).

    • Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product via column chromatography (silica gel, gradient elution) to afford the final amine. (Expected yield: ~0.95 g, ~80%).

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. The following guide addresses common issues.

G Start Low Yield or Failed Reaction? Stage1 Problem in Stage 1 (Ketone)? Start->Stage1 Stage2 Problem in Stage 2 (Amine)? Start->Stage2 S1_Sol1 Check for water contamination. Ensure anhydrous conditions. Stage1->S1_Sol1 Yes S1_Sol2 Lewis acid decomposed? Use a fresh bottle. Stage1->S1_Sol2 Yes S1_Sol3 Significant tar formation? Use milder Lewis Acid (e.g., ZnCl₂) or lower temperature (-20 °C). Stage1->S1_Sol3 Yes S2_Sol1 Starting ketone recovered? Incomplete imine formation. Increase pre-stir time or add molecular sieves. Stage2->S2_Sol1 Yes S2_Sol2 Alcohol byproduct formed? Reducing agent is not selective. Switch to NaBH(OAc)₃. Stage2->S2_Sol2 Yes S2_Sol3 Tertiary amine byproduct? Over-alkylation occurred. Use less reducing agent or a slight excess of methylamine. Stage2->S2_Sol3 Yes

Caption: A troubleshooting flowchart for common synthesis issues.

References

  • Benchchem. Technical Support Center: Overcoming Side Product Formation in Friedel-Crafts Acylation of Benzofurans.
  • Patil, S. et al. (2026). DDQ-promoted synthesis of 2-benzoylbenzofurans and benzofuro[2,3-c]pyridines using 2′-hydroxy ethyl cinnamate and phenacyl bromides. PMC.
  • Duan, X-F. et al. A Convenient Two-Step Synthesis of 2-Arylbenzofurans. ResearchGate.
  • Synthesis of benzofurans via Friedel–Crafts acylation. ResearchGate.
  • Ma, G. et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
  • Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Sciforum.
  • Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses Procedure.
  • Reproducibility in Chemical Research. ResearchGate.
  • Process for the preparation of 3-benzoyl benzofuran derivatives. Google Patents.
  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. PMC.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI.
  • Doyle, A. G. et al. (2025). Advancing Organic Chemistry Using High-Throughput Experimentation. PMC.
  • Benchchem. preventing over-alkylation in reductive amination.
  • Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide Functional Group Tolerance, Scope, and Limitations. ACS Publications.
  • Grogan, G. et al. Reductive aminations by imine reductases: from milligrams to tons. PMC.
  • Conditions for reductive amination. Sciencemadness.org.
  • Application Note – Reductive Amination. Sigma-Aldrich.

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Comparative

A Comparative Guide to the Cytotoxicity of Benzofuran Derivatives Across Diverse Cell Lines

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds investigated, the benzofuran s...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds investigated, the benzofuran scaffold has emerged as a privileged structure, demonstrating a broad spectrum of pharmacological activities, including potent anticancer properties.[1][2][3] This guide provides a comprehensive comparative analysis of the cytotoxic effects of various benzofuran derivatives across a range of cancer and normal cell lines. While specific data on C-Benzofuran-2-yl-C-phenyl-methylamine is not extensively available in the public domain, this guide will draw upon the wealth of research on structurally related benzofuran compounds to provide researchers, scientists, and drug development professionals with a foundational understanding of their therapeutic potential and differential toxicity.

The rationale for investigating benzofuran derivatives stems from their ability to induce cell death in cancer cells through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways such as VEGFR-2.[4][5][6] This multi-faceted approach suggests that benzofuran-based compounds could be effective against a variety of tumor types and may circumvent some of the resistance mechanisms that plague current chemotherapeutic agents.

Comparative Cytotoxicity Analysis: A Multi-Cell Line Perspective

The cytotoxic potential of a compound is most meaningfully assessed by determining its half-maximal inhibitory concentration (IC50) across a panel of cell lines. This allows for an evaluation of both potency and selectivity. The following table summarizes the IC50 values of several benzofuran derivatives against various cancer cell lines, highlighting the differential sensitivity of these lines to this class of compounds.

Benzofuran Derivative Cancer Cell Line Cell Type IC50 (µM) Reference
3-methylbenzofuran derivative 4cA549Non-small cell lung cancer1.48[4]
3-(morpholinomethyl)benzofuransA549Non-small cell lung cancer1.5 - 18.89[4]
Benzofuran lignan derivative (Benfur)JurkatT-cell leukemia (p53+/+)~0.08[5]
Benzofuran-based chalcone derivative 4gHCC1806Mammary squamous cancer5.93[7]
Benzofuran-based chalcone derivative 4gHeLaCervical cancer5.61[7]
Bromovisnagin (4)VariousMultiple cancer cell lines3.67 x 10⁻¹³ - 7.65 x 10⁻⁷[6][8]
Halogenated benzofuran derivative 1K562Chronic myeloid leukemia5[1]
Halogenated benzofuran derivative 1HL60Acute promyelocytic leukemia0.1[1]
Benzofuran derivative 7Huh7Hepatoma (mutant p53)22 (48h)[9]
Benzofuran derivative 7HepG2Hepatocellular carcinoma (wild-type p53)>80 (48h)[9]
Benzofuran-isatin conjugate 5dSW-620Colorectal cancer6.5[10]
Benzofuran-isatin conjugate 5dHT-29Colorectal cancer9.8[10]

Key Insights from Comparative Data:

  • Potency Varies Significantly: The IC50 values demonstrate a wide range of cytotoxic potency among different benzofuran derivatives, with some compounds like bromovisnagin exhibiting activity at sub-micromolar concentrations.[6][8]

  • Cell Line-Specific Sensitivity: The data clearly indicates that the cytotoxic effect of benzofuran derivatives is highly dependent on the cell line. For instance, the halogenated benzofuran derivative 1 is significantly more potent against HL60 cells than K562 cells.[1] This highlights the importance of screening against a diverse panel of cell lines to identify potential indications.

  • Influence of Genetic Background: The differential activity of benzofuran derivative 7 in Huh7 (mutant p53) versus HepG2 (wild-type p53) cells suggests that the p53 status of a tumor may be a critical determinant of its sensitivity to certain benzofuran compounds.[9] This opens avenues for personalized medicine approaches.

  • Selectivity Towards Cancer Cells: Several studies have indicated that certain benzofuran derivatives exhibit a degree of selectivity for cancer cells over normal cells.[2][11] For example, one study found a halogenated benzofuran derivative to have remarkable cytotoxic activity against leukemia cells with no cytotoxicity towards normal endothelial cells (HUVEC).[1] This is a crucial aspect for the development of safer chemotherapeutic agents.

Unraveling the Mechanisms of Action

The cytotoxic effects of benzofuran derivatives are underpinned by their ability to interfere with critical cellular processes, primarily leading to apoptosis and cell cycle arrest.

Induction of Apoptosis

A common mechanism of action for many anticancer agents is the induction of apoptosis, or programmed cell death. Benzofuran derivatives have been shown to trigger apoptosis in various cancer cell lines.[2][4][5][7] This is often mediated through the intrinsic mitochondrial pathway.

Diagram: Experimental Workflow for Apoptosis Assessment

cluster_0 Cell Culture & Treatment cluster_1 Apoptosis Assay cluster_2 Data Acquisition & Analysis A Seed Cancer Cells (e.g., A549, HeLa, MCF-7) B Treat with Benzofuran Derivative (Varying Concentrations & Timepoints) A->B C Harvest Cells B->C D Wash with PBS C->D E Resuspend in Binding Buffer D->E F Stain with Annexin V-FITC & Propidium Iodide (PI) E->F G Incubate F->G H Analyze by Flow Cytometry G->H I Quantify Apoptotic vs. Necrotic vs. Live Cells H->I cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis A Harvest Treated Cells B Wash with PBS A->B C Fix with Cold 70% Ethanol B->C D Wash with PBS C->D E Treat with RNase A D->E F Stain with Propidium Iodide (PI) E->F G Incubate F->G H Analyze by Flow Cytometry G->H I Determine Cell Population in G0/G1, S, and G2/M Phases H->I

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Cell cycle analysis is typically performed using flow cytometry after staining the cells with a DNA-intercalating dye like propidium iodide. [12][13][14]The intensity of the PI fluorescence is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. [12][14]

Detailed Experimental Protocols

To ensure the reproducibility and validity of the findings presented in this guide, detailed step-by-step methodologies for the key experiments are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. [15][16]NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by measuring its absorbance. [15] Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium. [17]Incubate for 6 to 24 hours to allow for cell attachment. [17]2. Compound Treatment: Add varying concentrations of the benzofuran derivative to the wells and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. [17]4. Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible. [17]5. Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals. [17]6. Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader. [17]

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis and necrosis.

Protocol:

  • Cell Preparation: Seed and treat cells with the benzofuran derivative as described for the MTT assay.

  • Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes). [12]4. Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. [18]5. Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution. [19]6. Incubation: Incubate the cells for 15 minutes at room temperature in the dark. [19]7. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. [18]Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both. [20][18]

Cell Cycle Analysis with Propidium Iodide

This method determines the distribution of cells in the different phases of the cell cycle.

Protocol:

  • Cell Preparation: Seed and treat cells as previously described.

  • Harvesting: Harvest the cells and wash once with PBS.

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. [12]While vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. [12]Incubate on ice for at least 30 minutes. [12][13]4. Washing: Centrifuge the fixed cells and wash twice with PBS. [12]5. RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes. [21]6. PI Staining: Add propidium iodide to a final concentration of 50 µg/mL and incubate for 5 to 10 minutes at room temperature. [12][13]7. Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. [12][13]Use software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion and Future Directions

The collective evidence strongly supports the benzofuran scaffold as a promising platform for the development of novel anticancer agents. The diverse mechanisms of action, including apoptosis induction and cell cycle arrest, coupled with demonstrated potency against a range of cancer cell lines, underscore their therapeutic potential. The observed differential toxicity, in some cases linked to the genetic background of the cancer cells, suggests that a personalized medicine approach could be employed to maximize their efficacy.

Future research should focus on synthesizing and screening a wider array of C-Benzofuran-2-yl-C-phenyl-methylamine analogues to establish a clear structure-activity relationship (SAR). In-depth mechanistic studies are warranted to elucidate the specific molecular targets of the most potent compounds. Furthermore, in vivo studies using animal models are essential to evaluate the efficacy, pharmacokinetics, and safety profiles of lead candidates before they can be considered for clinical development. This systematic approach will be crucial in translating the promising in vitro cytotoxicity of benzofuran derivatives into effective and selective cancer therapies.

References

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Padua.
  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Cambridge.
  • Hassan, G. S., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1228-1241. Retrieved from [Link]

  • Manna, A., et al. (2012). Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF-κB. Journal of Biological Chemistry, 287(20), 16655-16667. Retrieved from [Link]

  • Li, Y., et al. (2023). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. RSC Medicinal Chemistry, 14(2), 335-345. Retrieved from [Link]

  • Abdelhafez, O. M., et al. (2014). Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. MedChemComm, 5(5), 627-639. Retrieved from [Link]

  • Abdelhafez, O. M., et al. (2014). Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. RSC Publishing. Retrieved from [Link]

  • Cell Cycle Analysis by Propidium Iodide (PI) Staining. (n.d.).
  • Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. Retrieved from [Link]

  • Pyrczak-Felczykowska, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1535. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11467-11494. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. Retrieved from [Link]

  • Cell cycle staining with Propidium Iodide for the cytoplasmic GFP transfected cells using Paraformaldehyde and Ethanol. (2010). IGBMC.
  • El-Damasy, A. K., et al. (2021). Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1438-1452. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). Retrieved from [Link]

  • Gualdani, R., et al. (2024). Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. Molecules, 29(15), 3563. Retrieved from [Link]

  • Flow Cytometric Apoptosis Assays for Cell Death. (2024). Bitesize Bio. Retrieved from [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Genotoxic effects of some l-[(benzofuran-2-yl)-phenylmethyl]-imidazoles on MCF-7 cell line. (n.d.).
  • Wang, X., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Advanced Chemical Safety &amp; Handling Guide: C-Benzofuran-2-yl-C-phenyl-methylamine

As drug development pushes the boundaries of novel therapeutics, researchers frequently encounter highly specialized, biologically active intermediates. C-Benzofuran-2-yl-C-phenyl-methylamine (also identified as 1-(1-ben...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pushes the boundaries of novel therapeutics, researchers frequently encounter highly specialized, biologically active intermediates. C-Benzofuran-2-yl-C-phenyl-methylamine (also identified as 1-(1-benzofuran-2-yl)-1-phenylmethanamine) is a prime example. While its unique structure—a primary amine flanked by highly lipophilic benzofuran and phenyl rings—makes it a valuable synthetic scaffold, it also imparts a severe toxicological profile[1].

This guide synthesizes mechanistic toxicology with field-proven engineering controls to provide a self-validating operational framework for researchers handling this compound.

Mechanistic Toxicology & Hazard Identification

To design an effective safety protocol, we must first understand why this chemical is hazardous. Standard safety data sheets list the outcomes, but understanding the chemical causality is critical for proactive risk mitigation.

  • Rapid Dermal Penetration (H312): The combination of a primary amine with highly lipophilic aromatic and heterocyclic rings creates a molecule that easily breaches the lipid-rich stratum corneum. Unlike highly polar amines, this compound readily partitions into the skin, making dermal absorption a primary and rapid route of systemic exposure[2].

  • Metabolic Bioactivation & Hepatotoxicity (H302/H332): Once absorbed, benzofuran derivatives undergo hepatic metabolism, primarily via Cytochrome P450 enzymes (e.g., CYP3A4). This bioactivation can generate reactive electrophilic intermediates that induce oxidative stress, deplete intracellular ATP, and disrupt mitochondrial membrane potentials, leading to severe hepatotoxicity[3][4].

  • Sympathomimetic CNS Activity (H336 - STOT SE 3): Structurally related to psychoactive benzofurans (such as 5-APB), this compound has the potential to interact with monoamine transporters and 5-HT receptors. Acute exposure can lead to Specific Target Organ Toxicity (Single Exposure), manifesting as central nervous system disturbances, dizziness, or sympathetic overstimulation[1][4].

Quantitative Hazard Summary
GHS ClassificationHazard CodeMechanistic DriverOperational Implication
Acute Toxicity (Oral/Dermal/Inh)H302, H312, H332High lipophilicity enables rapid systemic absorption across biological membranes.Mandates strict double-gloving and respiratory protection[1].
Skin Irritation H315Primary amine basicity disrupts the stratum corneum's acid mantle.Requires impermeable body coverings (e.g., Tyvek)[1].
Eye Irritation H319Corrosive potential of the amine group on delicate mucosal tissues.Mandates unvented chemical splash goggles[1].
STOT SE 3 H336Interaction with monoamine transporters causes CNS depression/stimulation.Strictly limit exposure time; mandate local exhaust ventilation[1].

Personal Protective Equipment (PPE) Matrix

Because of the rapid dermal permeation and systemic toxicity risks, standard laboratory PPE is insufficient. The following matrix outlines the required defense-in-depth strategy.

PPE CategoryStandard Requirement (Micro-scale)Upgraded Requirement (Spill/Macro-scale)Mechanistic Justification
Hand Protection Double Nitrile (Outer: 8 mil, Inner: 4 mil)Butyl Rubber (>14 mil) over NitrilePrevents rapid permeation of the lipophilic free-base amine.
Eye/Face ANSI Z87.1 Chemical Splash GogglesFull Face Shield over GogglesProtects against severe eye irritation and mucosal absorption.
Body Protection Polyethylene-coated Lab ApronFully encapsulated Tyvek® SuitPrevents fabric saturation and subsequent prolonged dermal exposure.
Respiratory Fume Hood (No respirator needed)NIOSH Half-Mask (OV/P100 cartridges)Mitigates inhalation of aerosolized particles or volatile free-base vapors.

Operational Workflows & Engineering Controls

Every protocol involving C-Benzofuran-2-yl-C-phenyl-methylamine must be a self-validating system. Do not rely solely on PPE; prioritize engineering controls and rigorous procedural hygiene.

HandlingWorkflow Start 1. Pre-Operation Verify Hood >100 fpm PPE 2. PPE Donning Double Gloves, Splash Goggles Start->PPE Transfer 3. Material Transfer Anti-static protocols applied PPE->Transfer Reaction 4. Closed System Inert Gas Blanketing (Ar/N2) Transfer->Reaction Decon 5. Decontamination Acidic Surface Wash (1% Citric) Reaction->Decon

Figure 1: Standard Operational Workflow for Handling C-Benzofuran-2-yl-C-phenyl-methylamine.

Protocol 1: Standard Handling & Transfer
  • Environmental Validation: Before opening the primary container, verify the fume hood face velocity is operating between 80–120 feet per minute (fpm). Ensure the sash is positioned as low as possible.

  • Static Mitigation: If handling the hydrochloride salt form, the powder can be highly prone to static dispersion. Use an anti-static gun (zerostat) on the weighing spatulas and boats to prevent the aerosolization of toxic dust.

  • Aseptic Transfer: Utilize a closed-system transfer or Schlenk line if the free base is being utilized, as primary amines are sensitive to oxidation. Blanket the reaction vessel with Argon or Nitrogen.

  • Surface Neutralization (Self-Validation): Post-transfer, wipe down the balance and surrounding surfaces with a 1% citric acid solution. Causality: The weak acid protonates any residual free amine, converting it into a water-soluble, non-volatile salt. Follow this with a DI water wipe to clear the residue.

Spill Response & Decontamination Protocols

In the event of a breach, immediate isolation and chemical neutralization are prioritized over physical cleanup.

SpillResponse Detect Spill Detected Assess Assess State & Volume Detect->Assess Solid Solid Spill (HCl Salt) Mist to prevent dust Assess->Solid Powder Form Liquid Liquid Spill (Free Base) Apply inert absorbent Assess->Liquid Solution Form Neutralize Chemical Neutralization Apply weak acid (NaHSO4) Solid->Neutralize Liquid->Neutralize Waste Waste Collection Seal in compatible container Neutralize->Waste

Figure 2: Tiered Spill Response and Chemical Neutralization Logic.

Protocol 2: Spill Decontamination & Neutralization
  • Immediate Isolation: Evacuate personnel from a 10-foot radius. Increase local exhaust ventilation to maximum capacity. Do not attempt cleanup without upgrading to the PPE outlined in Section 2 (Half-mask respirator and Butyl gloves).

  • State-Specific Containment:

    • For Powders (HCl salt): Lightly mist the spill with a 1% citric acid solution to prevent dust generation. Do not use high-pressure sprays which will aerosolize the toxin.

    • For Liquids (Free base/Solutions): Surround and cover the spill with an inert, non-combustible absorbent like vermiculite or diatomaceous earth.

  • Chemical Neutralization: Apply a weak solid acid (e.g., sodium bisulfate) to the absorbed material. This forces the protonation of the amine, drastically reducing its volatility and dermal penetration potential[2]. Warning: Do not use strong oxidizing acids (like Nitric Acid) as primary amines can react exothermically, risking ignition.

  • Collection & Validation: Sweep the neutralized matrix using non-sparking tools into a highly compatible, sealable polyethylene hazardous waste container. Swab the spill area with pH paper to confirm complete neutralization (target a neutral pH of 6–7).

Disposal & Waste Management

C-Benzofuran-2-yl-C-phenyl-methylamine must never be disposed of in standard aqueous waste streams due to its toxicity to aquatic life and potential for bioaccumulation[2].

  • Segregation: Collect all liquid waste, contaminated solvents, and neutralized spill debris in dedicated, clearly labeled halogenated or non-halogenated organic waste carboys (depending on the reaction solvent).

  • Incompatibility Warning: Ensure the waste container does not contain strong oxidizers, peroxides, or acid chlorides, which can trigger violent, exothermic reactions with the primary amine[2].

References
  • NextSDS Chemical Database. "(1-benzofuran-2-yl)(phenyl)methanamine hydrochloride — Chemical Substance Information." Hazard Classifications and Identifiers. Available at:

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for 2,3-Benzofuran." Department of Health and Human Services. Available at:

  • Silva, R. et al. "Emerging club drugs: 5-(2-aminopropyl)benzofuran (5-APB) is more toxic than its isomer 6-APB." Archives of Toxicology, PubMed. Available at:

  • American Chemical Society (ACS). "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." ACS Chemical Safety Publications. Available at:

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